1-Methyl-2-oxoazepane-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-oxoazepane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-5-3-2-4-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPEWVXEFQPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-84-7 | |
| Record name | 1-methyl-2-oxoazepane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 1-Methyl-2-oxoazepane-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxoazepane-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-Methyl-2-oxoazepane-3-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. While specific experimental data for this molecule is not widely published, this document serves as a detailed manual for its physicochemical analysis. We present authoritative, field-proven protocols for determining its core properties, including thermal characteristics, solubility profile, and ionization constant (pKa). The narrative emphasizes the causality behind experimental design, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the physicochemical profiling of novel chemical entities.
Introduction: The Significance of a Chiral Lactam Carboxylic Acid
1-Methyl-2-oxoazepane-3-carboxylic acid belongs to the family of substituted caprolactams, a structural motif present in various biologically active molecules. The molecule possesses a seven-membered lactam ring, an N-methyl substituent, and a carboxylic acid group at the C3 position, which is a chiral center. This unique combination of functional groups—a tertiary amide within a cyclic structure and a carboxylic acid—dictates its physical and chemical behavior, influencing properties such as solubility, acidity, and its potential for intermolecular interactions.
Understanding these physicochemical properties is paramount for any application, from designing synthetic routes to formulating it as a potential pharmaceutical agent. Properties like melting point define its purity and solid-state stability, solubility governs its behavior in various media and its bioavailability, and the pKa is critical for predicting its charge state at physiological pH. This guide provides the theoretical grounding and practical methodologies to elucidate these key parameters.
Molecular and Structural Properties
A foundational understanding begins with the molecule's basic structural and molecular data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [1][2] |
| Molecular Weight | 171.19 g/mol | [2] |
| IUPAC Name | 1-methyl-2-oxoazepane-3-carboxylic acid | [1] |
| SMILES | CN1CCCCC(C1=O)C(=O)O | [1] |
| InChI Key | GMRPEWVXEFQPRT-UHFFFAOYSA-N | [1] |
Thermal Properties: Melting Point Analysis
The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice forces. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities will depress and broaden this range.[3]
Causality in Method Selection: Differential Scanning Calorimetry (DSC)
While traditional capillary methods are effective, Differential Scanning Calorimetry (DSC) is the preferred technique for its high precision and the additional thermodynamic data it provides.[4][5] DSC measures the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[6][7][8] An endothermic peak on the resulting thermogram signifies melting, from which the onset temperature and the enthalpy of fusion can be accurately determined.[8]
Experimental Protocol: Melting Point Determination by DSC
This protocol outlines the standardized procedure for analyzing a solid sample like 1-Methyl-2-oxoazepane-3-carboxylic acid.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium) to ensure measurement accuracy.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered, dry compound into a standard aluminum DSC pan.[9]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an identical, empty sealed pan to serve as the reference.
-
-
Analysis Program:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to create a controlled atmosphere.
-
Equilibrate the cell at a temperature at least 20-30°C below the expected melting point.
-
Initiate a heating program with a linear ramp rate, typically 5-10°C/min. A slower rate (e.g., 2°C/min) provides higher resolution.[10]
-
-
Data Acquisition and Interpretation:
-
Record the heat flow as a function of temperature.
-
The melting point is determined from the resulting endotherm. The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
-
Solubility Profile: A Foundation for Application
Solubility is a critical parameter that influences everything from reaction conditions to bioavailability. The structure of 1-Methyl-2-oxoazepane-3-carboxylic acid, containing both a polar carboxylic acid group and a moderately nonpolar N-methylated lactam ring, suggests a nuanced solubility profile.
Theoretical Basis and Experimental Logic
The guiding principle is that "like dissolves like." A systematic approach is used to classify the compound based on its solubility in a series of solvents of varying polarity and pH.[11][12] The carboxylic acid group is expected to be deprotonated by bases like NaOH and NaHCO₃ to form a water-soluble carboxylate salt, which is a key identifying reaction.[13]
Caption: Step-by-step workflow for pKa determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using at least two standard aqueous buffers (e.g., pH 4.00, 7.00, 10.00). [14] * Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.
-
Accurately weigh a sample of 1-Methyl-2-oxoazepane-3-carboxylic acid to prepare a solution of known concentration (e.g., 10-100 mM) in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture. [15]2. Titration:
-
Place the analyte solution in a beaker with a magnetic stir bar. [16] * Immerse the calibrated pH electrode and the tip of the buret containing the NaOH titrant into the solution.
-
Purge the solution with nitrogen gas for several minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements. [14] * Begin adding the NaOH titrant in small, precise increments. Record the pH and the total volume of titrant added after each increment, allowing the pH reading to stabilize.
-
Collect more data points near the equivalence point where the pH changes most rapidly. [16]3. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
Calculate the half-equivalence point volume (Veq/2).
-
The pKa of the compound is the pH value on the titration curve corresponding to the half-equivalence point volume. [16]
-
Predicted Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. [17] * C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide/Lactam): A strong, sharp peak around 1650-1680 cm⁻¹. The presence of two distinct carbonyl peaks is a key feature.
-
C-N Stretch: An absorption in the 1200-1350 cm⁻¹ region.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-COOH Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O. * N-CH₃ Protons: A singlet around 2.8-3.0 ppm.
-
Ring Protons (-CH₂- and -CH-): A series of complex multiplets expected between approximately 1.5 and 4.0 ppm. The proton at the C3 position (alpha to the carboxyl and amide carbonyl) would likely be the most downfield of the ring protons. [18]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carboxylic Acid Carbonyl: A signal in the 175-185 ppm range.
-
Amide/Lactam Carbonyl: A signal in the 170-180 ppm range.
-
Ring Carbons: Signals in the 20-60 ppm range.
-
N-CH₃ Carbon: A signal around 30-35 ppm.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 171.09).
-
Predicted Fragments: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and other fragments resulting from the cleavage of the azepane ring.
-
Summary of Physicochemical Data
This table summarizes the key physicochemical properties of 1-Methyl-2-oxoazepane-3-carboxylic acid and the authoritative methods for their determination.
| Parameter | Predicted Value / Property | Standard Experimental Method |
| Molecular Formula | C₈H₁₃NO₃ | Mass Spectrometry |
| Molecular Weight | 171.19 g/mol | Mass Spectrometry |
| Melting Point | Solid at room temp.; requires determination | Differential Scanning Calorimetry (DSC) |
| Solubility | Likely soluble in polar organic solvents and aqueous base | Systematic Solubility Testing |
| pKa | Expected in the range of 3.5 - 5.0 (typical for carboxylic acids) | Potentiometric Titration |
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from ResolveMass Laboratories Inc. website. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from CureFFI.org. [Link]
-
Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from Torontech. [Link]
-
chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from chemistrysh.com. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved February 9, 2026, from NETZSCH Analyzing & Testing website. [Link]
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source not available.
- Unknown. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Source not available.
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark. [Link]
- Unknown. (n.d.). Classification of organic compounds By solubility. Source not available.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source not available.
-
Journal of Chemical Education. (2003, May 1). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from ACS Publications. [Link]
- Unknown. (n.d.). Determination of the melting point. Source not available.
- Unknown. (2013, April 15). Experiment 1 - Melting Points. Source not available.
-
PubChemLite. (n.d.). 1-methyl-2-oxoazepane-3-carboxylic acid (C8H13NO3). Retrieved from PubChemLite. [Link]
- Unknown. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Source not available.
- Unknown. (n.d.).
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from Clarion University Science in Motion. [Link]
-
J&K Scientific. (n.d.). 3-methyl-2-oxoazepane-3-carboxylic acid. Retrieved from J&K Scientific. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Retrieved from World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ResearchGate. (2019, April 23). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from ResearchGate. [Link]
-
ChemSynthesis. (2025, May 20). 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. Retrieved from ChemSynthesis. [Link]
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]
-
Al-Mustansiriyah Journal of Science. (2023, January 21). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from Al-Mustansiriyah Journal of Science. [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]
-
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from MDPI. [Link]
-
Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from Research and Reviews. [Link]
-
CAS Common Chemistry. (n.d.). (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid. Retrieved from CAS Common Chemistry. [Link]
-
Tikrit Journal of Pure Science. (2024, June 25). Synthesis, Characterization, and Evaluation of the biological activity of novel Oxazepine compounds derived from monocarboxylic acid. Retrieved from Tikrit Journal of Pure Science. [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from ResearchGate. [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from University of Tartu. [Link]
-
Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from Reddit. [Link]
- Unknown. (n.d.).
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from Organic Chemistry Data. [Link]
-
EPA. (n.d.). 1-Azulenecarboxylic acid, methyl ester Properties. Retrieved from EPA. [Link]
Sources
- 1. PubChemLite - 1-methyl-2-oxoazepane-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. 3-methyl-2-oxoazepane-3-carboxylic acid - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Differential scanning calorimetry [cureffi.org]
- 6. torontech.com [torontech.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chemistrysh.com [chemistrysh.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. asdlib.org [asdlib.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Molecular Architecture and Functional Dynamics of N-Methyl Caprolactam Derivatives: A Technical Guide
Topic: Molecular Structure and Conformational Analysis of N-Methyl Caprolactam Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
The ε-caprolactam scaffold serves as a cornerstone in both polymer chemistry and pharmaceutical sciences.[1][2] While its primary industrial utility lies in Nylon-6 production, its N-methylated derivatives occupy a critical niche in drug delivery as permeation enhancers and in medicinal chemistry as versatile solvatochromic probes.[1][2] This guide provides a rigorous analysis of the molecular structure, conformational dynamics, and synthetic pathways of N-methyl caprolactam (NMC) and its functionalized analogs.[2] We move beyond basic descriptions to explore the causality between ring puckering dynamics and permeation efficiency, offering actionable protocols for synthesis and characterization.[2]
Fundamental Molecular Architecture
The physicochemical distinctiveness of N-methyl caprolactam stems from the interplay between the rigid amide bond and the flexible seven-membered ring.[1]
1.1 Electronic Structure and Amide Resonance
Unlike the parent caprolactam, which acts as both a hydrogen bond donor (NH) and acceptor (C=O), N-methyl caprolactam is exclusively a hydrogen bond acceptor.[2] The N-methyl group exerts a profound electronic effect by inductively donating electron density to the nitrogen, thereby stabilizing the zwitterionic resonance form.[2]
-
Dipole Moment: The enhanced resonance contribution results in a high dipole moment (~4.23 D), significantly greater than typical acyclic amides.[2]
-
Planarity: The
moiety is strictly planar due to partial double bond character ( hybridization).[2] The N-methyl group lies in the plane of the amide bond, minimizing strain with the carbonyl oxygen.[2]
1.2 Steric Constraints
The introduction of the methyl group at the nitrogen position eliminates the possibility of cyclic dimerization seen in the parent caprolactam (which forms
Conformational Dynamics & Analysis
The seven-membered hexahydroazepin-2-one ring is conformationally mobile, existing in a dynamic equilibrium between chair and boat forms.[1][2]
2.1 The Chair Preference
Experimental data (X-ray and NMR) confirm that the Chair (
-
The amide bond is planar.[2]
-
The
segment adopts a zigzag arrangement similar to cyclohexane.[1][2] -
Ring Inversion: The barrier to inversion (Chair
Twist-Boat Inverted Chair) is approximately 10 kcal/mol.[2]
2.2 Substituent Effects (C-Substituted Derivatives)
When derivatives are synthesized with substituents at the
-
Equatorial Preference: Bulky substituents (e.g., -COOMe, -Ph) at
overwhelmingly prefer the equatorial orientation to avoid transannular interactions.[1][2] -
Axial "Locking": In specific cases, such as N-Boc protection combined with
substitution, steric clash with the N-protecting group can force the substituent into a pseudo-axial position.[1][2]
2.3 Visualization of Conformational Pathways
Figure 1: Conformational energy landscape of the caprolactam ring.[2] The Chair form is thermodynamically dominant.[2]
Synthesis & Structural Characterization Protocols
For drug development, high-purity derivatives are essential.[1][2] Below are validated protocols for N-methylation and C-functionalization.
3.1 Protocol A: Selective N-Methylation of Caprolactam
Objective: Synthesize N-methyl-ε-caprolactam (NMC) from ε-caprolactam.[1][2] Mechanism: Nucleophilic substitution via the lactam anion.[2]
Step-by-Step Methodology:
-
Activation: Dissolve ε-caprolactam (10 mmol) in anhydrous THF (50 mL) under
atmosphere. -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 12 mmol) portion-wise. Causality: Low temperature prevents ring opening polymerization during anion formation.[2] Stir for 30 min until
evolution ceases. -
Alkylation: Add Methyl Iodide (MeI, 12 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with sat.
.[2] Extract with DCM (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> mL).[2] Dry over .[2] -
Purification: Vacuum distillation (b.p. ~106°C at 6 mmHg) yields the pure liquid.[2]
3.2 Protocol B: C-Functionalization via Wittig-Claisen
Objective: Introduce functional groups at
Workflow Visualization:
Figure 2: Synthetic route for C-substituted N-methyl caprolactam derivatives using the Wittig-Claisen protocol.
3.3 Analytical Characterization Data
The following spectroscopic signatures are diagnostic for N-methylated derivatives.
| Feature | N-Methyl- | Interpretation | |
| Loss of exchangeable proton; appearance of N-Me singlet. | |||
| Slight upfield shift due to electron donation from N-Me.[1][2][3] | |||
| N/A | Diagnostic carbon signal for N-methylation.[1][2] | ||
| IR ( | ~1660 cm | ~1630-1640 cm | Lower frequency indicates increased single-bond character (resonance).[1][2] |
Functional Implications in Drug Delivery[1][2][5][6][7][8]
N-methyl caprolactam derivatives function as Permeation Enhancers (PEs) .[1][2] Their efficacy is directly linked to their molecular structure and lipophilicity.[2]
4.1 Mechanism of Action: The "Head and Tail" Model
NMC derivatives act primarily on the Stratum Corneum (SC).[2]
-
Polar Head (Lactam Ring): Interacts with the polar head groups of the lipid bilayer, disrupting hydrogen bonding networks.[2]
-
Hydrophobic Tail (N-Alkyl Group):
-
N-Methyl (Short Chain): Increases solvent capability but has limited bilayer disruption.[2] Acts mainly as a cosolvent.[2]
-
N-Dodecyl (Long Chain - e.g., Laurocapram/Azone):[1][2] Deeply penetrates the lipid tails, creating significant disorder (fluidization) in the bilayer, drastically enhancing permeability.[2]
-
4.2 Structure-Activity Relationship (SAR) Table[1][2]
| Derivative | N-Substituent | LogP (Approx) | Permeation Mechanism | Toxicity Profile |
| NMC | Methyl ( | 0.2 | Cosolvency; Mild lipid extraction | Low; Irritant |
| N-Octyl | Octyl ( | 3.5 | Moderate bilayer fluidization | Moderate |
| Azone | Dodecyl ( | 6.2 | Strong bilayer disruption (Phase separation) | Low systemic tox; Skin irritation possible |
4.3 Biological Pathway Diagram[2]
Figure 3: Dual mechanism of permeation enhancement by N-methyl caprolactam derivatives.
References
-
Gruber, T., et al. (2014).[2] "Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy." New Journal of Chemistry.
-
PubChem. (2025).[2][4] "N-Methylcaprolactam Compound Summary." National Library of Medicine.[2]
-
Brunner, J., & Borchard, G. (2023).[2][5] "Structure-activity relationship of a peptide permeation enhancer." Tissue Barriers.[2][5]
-
Karadzovska, D., et al. (2016).[2] "Mechanistic analysis of chemical permeation enhancers for oral drug delivery." Pharmaceutical Research.
-
Cuiban, F., et al. (2002).[2][6] "N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior." Arkivoc.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. N-Methylcaprolactam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of a peptide permeation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Thermodynamic Stability of Seven-Membered Lactam Rings in Organic Synthesis
Abstract
Seven-membered lactams, with ε-caprolactam as the parent structure, represent a critical motif in both industrial polymer chemistry and modern medicinal chemistry.[1][2] Their prevalence, however, belies the significant thermodynamic hurdles associated with their synthesis and the nuanced conformational behavior that dictates their utility.[3] This technical guide provides an in-depth analysis of the factors governing the thermodynamic stability of these medium-sized rings. We will explore the interplay of ring strain, conformational isomerism, and the influence of the embedded amide bond. Furthermore, this guide details authoritative experimental and computational protocols for the synthesis and characterization of these structures, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Dichotomy of a Privileged Scaffold
The seven-membered lactam ring is a fascinating structural anomaly. On one hand, it is the monomeric cornerstone of Nylon-6, a polymer produced on a massive industrial scale via the ring-opening polymerization of ε-caprolactam.[4][5][6] This application suggests a degree of thermodynamic accessibility. On the other hand, in the context of discrete molecule synthesis, the formation of medium-sized rings (7-11 members) is notoriously challenging due to unfavorable enthalpic and entropic barriers.[3][7]
This challenge stems from a combination of angle strain, torsional strain, and destabilizing transannular interactions (non-bonded interactions between atoms across the ring).[8][9][10] Yet, despite these synthetic difficulties, the seven-membered lactam motif is found in numerous biologically active molecules and approved drugs, such as the ACE inhibitor Benazepril and the CDK inhibitor Alsterpaullone.[1][11][12] This prevalence in pharmacologically relevant space underscores the value of its unique three-dimensional architecture, which can effectively orient substituents for optimal binding to biological targets.[3] Understanding the thermodynamic landscape of this ring system is therefore paramount for designing efficient synthetic routes and for predicting the conformational behavior that underpins biological activity.
The Energetic Landscape: Conformational Analysis and Ring Strain
The thermodynamic stability of a seven-membered lactam is not a single value but a dynamic equilibrium of accessible conformations. The overall energy of the ring is a sum of several contributing strain factors.
Conformational Isomerism
Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring is significantly more flexible and can adopt several low-energy conformations. For ε-caprolactam, extensive experimental and computational studies have shown that the ring predominantly exists in a chair-type conformation .[1][13][14] This chair form is not rigid; it undergoes dynamic exchange with other conformers, such as boat and twist-boat forms, although the chair is the most stable.[13][14]
Low-temperature NMR spectroscopy is a powerful tool for studying these dynamics. As the temperature is lowered, the rate of interconversion between conformers slows, often allowing for the resolution of signals for individual protons in distinct axial and equatorial environments.[14][15] Computational studies, using methods like Density Functional Theory (DFT), have calculated the free energy of activation for the inversion of the most stable chair conformation of caprolactam to be approximately 10.3-10.5 kcal/mol, a value that aligns well with experimental data.[14]
The planarity of the lactam amide bond significantly influences these conformations. X-ray crystallography studies consistently show a planar lactam group within the chair-type structure.[1][13] Substituents on the ring can shift the conformational equilibrium. For instance, introducing a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce a significant population of a second chair form to accommodate the steric demand.[1][13]
Diagram: Conformational Equilibrium of ε-Caprolactam
The following diagram illustrates the dynamic equilibrium between the two primary chair conformations of the ε-caprolactam ring.
Caption: Dynamic equilibrium between ε-caprolactam chair conformers.
Sources of Ring Strain
The total strain energy of a cycloalkane is a combination of three main factors. For a seven-membered lactam, these are:
-
Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. While more flexible than small rings, the seven-membered ring cannot achieve ideal angles for all its atoms simultaneously, contributing to its overall energy.[10]
-
Torsional Strain (Pitzer Strain): This results from eclipsing interactions between adjacent bonds. The puckered conformations of the caprolactam ring, like the chair form, serve to minimize these interactions by staggering C-H bonds, but some residual torsional strain remains.[16]
-
Transannular Strain (Prelog Strain): This is a defining feature of medium-sized rings.[8][10] It is caused by steric repulsion between non-bonded atoms forced into close proximity across the ring.[8] In the chair conformation of caprolactam, hydrogen atoms on C3 and C6, for example, can approach each other closely, leading to destabilizing van der Waals repulsion.[9] This type of strain is a primary reason why forming medium-sized rings via direct cyclization is thermodynamically and kinetically challenging.[3][7]
Quantitative Assessment of Strain
Quantifying ring strain can be achieved through both experimental and computational methods.
-
Experimental (Calorimetry): The strain energy can be determined by comparing the experimental heat of combustion per -CH₂- group with that of a strain-free reference, like a long-chain alkane or cyclohexane.[9]
-
Computational (Molecular Modeling): Modern computational chemistry provides a powerful avenue for calculating strain energy.[17] A common method involves using DFT (e.g., with the B3LYP functional) to calculate the enthalpy of a hypothetical, non-physical "ring-opening" reaction where the cyclic molecule is opened to a corresponding acyclic, strain-free analogue. The energy difference between the optimized geometries of the cyclic and acyclic molecules provides a direct measure of the strain energy.[18]
| Ring Size | Lactam Example | Typical Total Strain Energy (kcal/mol) | Primary Strain Contributors |
| 4 | β-Propiolactam | ~27 | Angle, Torsional |
| 5 | γ-Butyrolactam | ~6 | Torsional |
| 6 | δ-Valerolactam | ~1 | Minimal (Strain-free reference) |
| 7 | ε-Caprolactam | ~3-5 | Torsional, Transannular |
| 8 | ζ-Enantholactam | ~9-12 | Transannular, Torsional |
Table 1: Comparison of approximate ring strain energies in common lactams. Values are illustrative and can vary with substitution and computational method.
As shown in Table 1, the seven-membered ring, while strained relative to the highly stable six-membered ring, is considerably less strained than small rings or larger medium-sized rings like the eight-membered system, where transannular interactions are more severe.[9][10] This unique energetic position contributes to its ability to be polymerized under thermodynamic control while still presenting challenges for discrete synthesis.[19][20]
Synthesis and Stability: The Beckmann Rearrangement
The most industrially significant and widely used method for synthesizing ε-caprolactam is the Beckmann rearrangement of cyclohexanone oxime.[21][22][23] This reaction provides a clear example of how a high-energy, strained intermediate can be accessed through a thermodynamically favorable pathway.
The rearrangement is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid.[22] The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This triggers a concerted migration of the alkyl group that is anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final caprolactam product.
Protocol: Acid-Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime
Objective: To synthesize ε-caprolactam from cyclohexanone oxime, illustrating a cornerstone industrial process.
Materials:
-
Cyclohexanone oxime
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) solution
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, separating funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, carefully add concentrated sulfuric acid (e.g., 50 mL).
-
Oxime Addition: While maintaining the temperature below 10 °C, slowly and portion-wise add cyclohexanone oxime (e.g., 10 g) to the stirring acid. Causality: The reaction is highly exothermic. Slow addition and cooling are critical to prevent uncontrolled side reactions and ensure safety.
-
Rearrangement: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the rearrangement goes to completion.
-
Neutralization: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add concentrated ammonium hydroxide solution to neutralize the sulfuric acid until the pH is approximately 7-8. Causality: This neutralization is also highly exothermic. The formation of ammonium sulfate is a key byproduct in the industrial process.[22]
-
Extraction: Transfer the neutralized mixture to a separating funnel. Extract the aqueous layer three times with chloroform (3 x 50 mL). Causality: Chloroform is an effective organic solvent for caprolactam, allowing its separation from the aqueous solution of inorganic salts.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The resulting crude solid is ε-caprolactam. It can be further purified by recrystallization from a suitable solvent like petroleum ether or by vacuum distillation.
-
Characterization: Confirm the product's identity and purity using:
-
Diagram: Workflow for Caprolactam Synthesis and Analysis
Caption: Workflow from Beckmann rearrangement to product analysis.
Implications for Drug Discovery and Development
The unique conformational properties and moderate strain of the seven-membered lactam ring make it a valuable scaffold in drug design. Its inherent three-dimensionality allows for the precise positioning of pharmacophoric groups in space, potentially leading to higher binding affinity and selectivity for protein targets.[3]
However, the thermodynamic challenges in its synthesis mean that methods for its construction are an active area of research.[11][23] Beyond the classic Beckmann rearrangement, strategies like ring-closing metathesis (RCM) and various ring-expansion reactions are being developed to provide access to more complex and diversely substituted caprolactam derivatives.[3][21]
For drug development professionals, an understanding of the stability of this ring is crucial for:
-
Synthetic Route Design: Choosing reactions that can overcome the activation barriers to ring formation.
-
Metabolic Stability: The lactam bond's susceptibility to hydrolysis can be tuned by ring size and substitution. While highly strained β-lactams are very reactive, medium-sized lactams are the least susceptible to hydrolysis, which can be a desirable property for improving a drug's half-life.[25]
-
Conformational Prediction: Using computational tools to predict the preferred shape of a lactam-containing drug candidate can provide insights into its binding mode and guide further optimization.[17][26]
Conclusion
The thermodynamic stability of the seven-membered lactam ring is a delicate balance of competing energetic factors. Dominated by a flexible chair conformation, its stability is governed by a moderate level of torsional and transannular strain, placing it in a unique energetic niche between highly strained small rings and larger, more stable macrocycles. This nuanced stability profile underpins both its utility as a polymer precursor and its appeal as a privileged scaffold in medicinal chemistry. A thorough understanding of its conformational landscape and the energetic barriers to its formation, as detailed in this guide, is essential for any scientist seeking to harness the synthetic and functional potential of this important heterocyclic motif.
References
-
Title: Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Transannular Strain Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: Conformational analysis of caprolactam, cycloheptene and caprolactone Source: ResearchGate URL: [Link]
-
Title: Transannular interactions in medium-ring carbocycles Source: DuEPublico - Uni DUE URL: [Link]
-
Title: Transannular interactions in difunctional medium rings. 2. Molecular structure and conformational properties of 1-alkylhexahydro Source: American Chemical Society URL: [Link]
-
Title: Mild and Efficient Synthesis of Benzo-Fused Seven- and Eight-membered Ring Lactams Source: Taylor & Francis URL: [Link]
-
Title: Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy Source: SciSpace URL: [Link]
-
Title: A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Alicyclic Chemistry. Lecture 2 3. Transannular Strain (Medium, 8 – 11 membered, rings) Source: University of Liverpool URL: [Link]
-
Title: Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study Source: RSC Publishing URL: [Link]
-
Title: Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability Source: ACS Publications URL: [Link]
-
Title: Strain in Ring Systems - Stereochemical and Conformational Isomerism Source: Organic Chemistry URL: [Link]
-
Title: Selected drugs and natural products containing a chiral seven-membered lactam. Source: ResearchGate URL: [Link]
-
Title: Thermodynamic control of the polymerizability of five-, six-, and seven-membered lactones Source: PubMed URL: [Link]
-
Title: ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Source: ResearchGate URL: [Link]
-
Title: Computational Chemistry of Pyrrolidone and Caprolactam Based Materials Source: ResearchGate URL: [Link]
-
Title: Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps Source: Beilstein Journals URL: [Link]
-
Title: Atropisomeric Properties of 7-, 8-, and 9-Membered-Ring Dibenzolactams: Conformation, Thermal Stability, and Chemical Reactivity Source: ACS Publications URL: [Link]
-
Title: Conformation: Analysis of Medium Size Rings to Explain the Stereochemistry of the Product Source: Preprints.org URL: [Link]
-
Title: Beckmann rearrangement Source: Wikipedia URL: [Link]
-
Title: γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives Source: PMC URL: [Link]
-
Title: Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained Source: YouTube URL: [Link]
-
Title: Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6 Source: ResearchGate URL: [Link]
-
Title: How can you calculate ring strain in beta lactams for different penicillin drugs? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Caprolactam Source: PubChem - NIH URL: [Link]
-
Title: ¹³C NMR spectrum of poly (εcaprolactam) Source: ResearchGate URL: [Link]
-
Title: NMR study of ε-caprolactam in various solvents. Graphical determination of monomer shift, dimer shift and dimerization constant from the dilution shift data Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]
-
Title: why does the beta lactam ring have higher reactivity? So confused Source: Reddit URL: [Link]
-
Title: Conversion of Five-, Six-, and Seven-Membered Lactams to Racemic or Scalemic 2-Substituted Heterocycles by Amidoalkylation Source: ACS Publications URL: [Link]
-
Title: Structures of seven representative-lactams. Source: ResearchGate URL: [Link]
-
Title: Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA Source: ACS Publications URL: [Link]
-
Title: β-Lactam Source: Wikipedia URL: [Link]
-
Title: The Effects of Urea and Caprolactam on the Diffusion Behavior of Water in Polyvinyl Alcohol (PVA): A Molecular Dynamics Simulation Study Source: MDPI URL: [Link]
-
Title: Ring–Chain Equilibria in Ring-Opening Polymerization Source: ResearchGate URL: [Link]
-
Title: Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors Source: PubMed URL: [Link]
-
Title: Hydroxylamine Source: Wikipedia URL: [Link]
-
Title: Beta-lactam antibiotics (video) Source: Khan Academy URL: [Link]
-
Title: Caprolactam Source: Wikipedia URL: [Link]
-
Title: Caprolactam Source: NIST WebBook URL: [Link]
-
Title: Advances in the chemistry of β-lactam and its medicinal applications Source: PMC URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 3. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Caprolactam - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. pharmacy180.com [pharmacy180.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Thermodynamic control of the polymerizability of five-, six-, and seven-membered lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 22. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 23. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the pKa Values and Ionization Behavior of 1-Methyl-2-oxoazepane-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted pKa values and ionization behavior of 1-Methyl-2-oxoazepane-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes fundamental principles of physical organic chemistry with data from analogous structures, including cyclic β-keto acids and N-substituted caprolactams, to construct a robust predictive model of its acid-base properties. We delve into the structural and electronic factors influencing the ionization of both the carboxylic acid and the lactam amide proton. Furthermore, this guide outlines detailed experimental and computational methodologies that can be employed to empirically determine and theoretically validate the pKa values of this compound, offering a roadmap for researchers in drug discovery and development.
Introduction: The Significance of Ionization in Drug Development
1-Methyl-2-oxoazepane-3-carboxylic acid is a molecule of interest in medicinal chemistry, incorporating a chiral center and multiple functional groups that can engage in various biological interactions. Its structure, featuring a seven-membered lactam ring (a derivative of ε-caprolactam), an N-methyl substituent, and a carboxylic acid at the C3 position, presents a unique combination of functionalities that dictate its physicochemical properties.
The ionization state of a drug molecule, governed by its pKa value(s) and the pH of its environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The carboxylic acid functional group is a common moiety in a vast number of pharmaceuticals, influencing their solubility, membrane permeability, and interaction with biological targets.[2] Understanding the precise pKa of 1-Methyl-2-oxoazepane-3-carboxylic acid is therefore paramount for predicting its behavior in physiological systems and for the rational design of drug formulations.
This guide will first explore the theoretical underpinnings of the pKa of this molecule, followed by practical methodologies for its determination.
Theoretical Analysis of Ionization Behavior
1-Methyl-2-oxoazepane-3-carboxylic acid possesses two potentially ionizable protons: the carboxylic acid proton and, under strongly basic conditions, the proton on the α-carbon to the carbonyl group, though the latter is significantly less acidic and generally not relevant under physiological conditions. The primary ionization event of interest is the deprotonation of the carboxylic acid.
The Carboxylic Acid pKa (pKa₁)
The acidity of the carboxylic acid group is influenced by the electron-withdrawing inductive effect of the adjacent carbonyl group of the lactam ring. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to a simple alkyl carboxylic acid.
The N-methyl group on the lactam nitrogen has a minor electron-donating effect, which might slightly decrease the acidity of the carboxylic acid. However, the dominant influence will be the proximity of the amide carbonyl.
For comparison, the pKa of a typical carboxylic acid like acetic acid is around 4.76. Due to the inductive effect of the nearby carbonyl group, the pKa of 1-Methyl-2-oxoazepane-3-carboxylic acid is expected to be lower than this value. The structure is analogous to an α-keto acid, which are known to be more acidic than their non-keto counterparts.[3][4] For instance, pyruvic acid has a pKa of approximately 2.5.[3] While the lactam carbonyl is part of a ring and electronically different from a ketone, its electron-withdrawing nature will still be significant.
The Lactam Amide (Potential Second Ionization, pKa₂)
The amide proton in a simple lactam like ε-caprolactam is very weakly acidic, with a pKa in DMSO estimated to be around 27.2.[5] In 1-Methyl-2-oxoazepane-3-carboxylic acid, the nitrogen atom is methylated, meaning there is no amide proton to be ionized. Therefore, a second ionization event involving the lactam nitrogen is not possible.
Predicted Ionization States at Different pH Values
Based on the theoretical analysis, we can predict the predominant ionization state of 1-Methyl-2-oxoazepane-3-carboxylic acid across a range of pH values.
Caption: Predicted ionization states of 1-Methyl-2-oxoazepane-3-carboxylic acid.
Experimental Methodologies for pKa Determination
To empirically determine the pKa of 1-Methyl-2-oxoazepane-3-carboxylic acid, several robust analytical techniques can be employed.
Potentiometric Titration
Potentiometric titration is a classic and reliable method for pKa determination.
Protocol:
-
Sample Preparation: Prepare a solution of 1-Methyl-2-oxoazepane-3-carboxylic acid of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Titrate the sample solution with the strong base, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the chromophore of the molecule exhibits a change in absorbance upon ionization. The amide and carboxylic acid groups are weak chromophores, but changes in the electronic environment upon deprotonation of the carboxylate may lead to subtle shifts in the UV spectrum.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare solutions of 1-Methyl-2-oxoazepane-3-carboxylic acid of the same concentration in each buffer.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shifts of nuclei close to the ionization site as a function of pH.[6]
Protocol:
-
Sample Preparation: Prepare a series of solutions of the compound in buffers of varying pH.
-
NMR Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.
-
Data Analysis: Identify a nucleus whose chemical shift is sensitive to the ionization state (e.g., the proton or carbon α to the carboxyl group). Plot the chemical shift of this nucleus versus pH. The pKa is the pH at the midpoint of the sigmoidal curve.[3]
| Method | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Measures pH change during neutralization. | High accuracy, direct measurement. | Requires larger sample amounts. |
| UV-Vis Spectrophotometry | Measures absorbance changes with ionization. | High sensitivity, small sample size. | Requires a chromophore near the ionization site. |
| NMR Spectroscopy | Measures chemical shift changes with pH. | Provides site-specific pKa values. | Lower throughput, requires higher concentrations. |
Computational Approaches for In-Silico pKa Prediction
Computational chemistry offers valuable tools for predicting pKa values, providing insights that can guide experimental work.
Quantum Mechanical (QM) Methods
First-principles quantum mechanical calculations can provide accurate pKa predictions.[7][8] The "direct method" involves calculating the Gibbs free energy of the acid dissociation reaction in the solvent of interest.
Caption: Conceptual workflow for quantum mechanical pKa prediction.
The isodesmic method is another approach where the pKa of the target molecule is calculated relative to a structurally similar compound with a known experimental pKa, which can often lead to cancellation of errors and improved accuracy.[9]
Conclusion
While direct experimental data for 1-Methyl-2-oxoazepane-3-carboxylic acid is not publicly available, a thorough understanding of its ionization behavior can be achieved through a combination of theoretical prediction and established analytical techniques. The carboxylic acid moiety is the primary site of ionization under physiological conditions, with an expected pKa value lower than that of a simple alkyl carboxylic acid due to the inductive effect of the lactam carbonyl. This guide provides the foundational knowledge and practical methodologies for researchers to confidently determine and utilize the pKa of this molecule in their drug discovery and development endeavors. The outlined experimental protocols and computational workflows offer a clear path for obtaining precise and reliable data, which is essential for optimizing the pharmaceutical properties of this and related compounds.
References
-
ResearchGate. (n.d.). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. Retrieved from [Link]
-
PubChem. (n.d.). Caprolactam. Retrieved from [Link]
-
ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
-
RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]
-
Research Outreach. (2023). pKa prediction from ab initio calculations. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and Characterization of Caprolactam- based Ionic Liquids as Green Solvents. Retrieved from [Link]
-
PMC. (n.d.). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]
-
PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2014). What is the pKa of Caprolactam? Retrieved from [Link]
-
PubMed. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]
-
ARKIVOC. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Retrieved from [Link]
-
ARKIVOC. (n.d.). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. Retrieved from [Link]
-
ACS Publications. (2024). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Retrieved from [Link]
-
PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]
-
SciSpace. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Retrieved from [Link]
-
Bentham Science. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Retrieved from [Link]
-
CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 9. pubs.acs.org [pubs.acs.org]
The Azepane-3-Carboxylic Acid Scaffold: A Versatile Core for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability have led to its incorporation into a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of the potential biological activities of azepane-3-carboxylic acid derivatives, with a particular focus on their emerging roles in oncology and infectious diseases, and their theoretical potential as modulators of GABAergic neurotransmission. We delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present structure-activity relationship (SAR) insights to guide future drug discovery efforts.
Introduction: The Azepane Scaffold in Drug Discovery
The azepane ring system, a saturated seven-membered heterocycle containing a single nitrogen atom, has garnered significant attention in drug discovery due to its unique conformational flexibility. This property allows for the precise spatial orientation of substituents, enabling optimal interactions with a wide range of biological targets. The incorporation of a carboxylic acid moiety at the 3-position introduces a key functional group that can participate in hydrogen bonding, salt bridge formation, and serve as a handle for further chemical modification, such as the formation of amides and esters. This versatility makes azepane-3-carboxylic acid and its derivatives attractive starting points for the development of novel therapeutics. This guide will explore the demonstrated and potential biological activities of this promising scaffold.
Anticancer Potential of Azepane-3-Carboxylic Acid Derivatives
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug development. Azepane-based compounds have emerged as a promising class of molecules with the potential to target key signaling pathways implicated in cancer progression.[1]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A critical signaling pathway frequently dysregulated in human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2] This pathway plays a central role in regulating cell proliferation, survival, and metabolism.[3] Constitutive activation of the PI3K/Akt pathway, often due to mutations in key components like PI3K or the tumor suppressor PTEN, is a hallmark of many malignancies.[2] Therefore, small molecule inhibitors of this pathway are of significant therapeutic interest.
Recent studies have explored the potential of substituted azepine derivatives to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal carcinoma.[4] Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of PI3K and Akt, thereby inhibiting their kinase activity.[4] This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation and the induction of apoptosis.
Signaling Pathway Diagram: Inhibition of the PI3K/Akt Pathway
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic activity of novel azepane-3-carboxylic acid derivatives is a critical first step in their evaluation as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Table 1: Exemplary Anticancer Activity of Azepine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Substituted Diazepines | Caco-2 (Colorectal) | 8.45 | [4] |
| Substituted Oxazepines | Caco-2 (Colorectal) | 33.04 | [4] |
| 7-Aza-coumarine-3-carboxamides | HuTu 80 (Duodenal) | Comparable to Doxorubicin | [2][5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (azepane-3-carboxylic acid derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Azepane-3-Carboxylic Acid Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Cyclic amine derivatives, including those with an azepane core, have demonstrated promising antimicrobial properties.
Mechanism of Action
The precise mechanisms of action for many antimicrobial cyclic amine derivatives are still under investigation. However, it is believed that their activity may stem from their ability to disrupt the bacterial cell membrane. The cationic nature of the protonated amine at physiological pH can facilitate interaction with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell death.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on related heterocyclic compounds suggest that the nature and position of substituents on the azepane ring and modifications to the carboxylic acid group can significantly influence antimicrobial potency and spectrum of activity.[6] For instance, the introduction of lipophilic groups can enhance membrane penetration, while the presence of hydrogen bond donors and acceptors can facilitate interactions with bacterial enzymes or other molecular targets. Amidation of the carboxylic acid can also modulate the compound's physicochemical properties and biological activity.[7]
Quantitative Assessment of Antimicrobial Activity
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Table 2: Exemplary Antimicrobial Activity of Heterocyclic Carboxamides
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo fused quinolone carboxamides | S. aureus | >100 | [7] |
| Imidazo fused quinolone carboxamides | E. coli | >100 | [7] |
| Amino/Nitro Substituted 3-Arylcoumarins | S. aureus | 32 | [6] |
Note: Data for azepane-3-carboxylic acid derivatives is limited; the table provides examples from structurally related compounds to illustrate the potential activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the determination of the MIC of a test compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (azepane-3-carboxylic acid derivative)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Potential as GABA Receptor Modulators: A Perspective
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its receptors, particularly the GABA_A subtype, are the targets of many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[9] These drugs act as positive allosteric modulators (PAMs), enhancing the effect of GABA and producing sedative, anxiolytic, and anticonvulsant effects.[8]
While direct evidence for the activity of azepane-3-carboxylic acid derivatives at GABA receptors is currently limited, their structural features suggest a potential for such interactions. As conformationally constrained analogues of GABA, these molecules may be able to adopt a bioactive conformation that allows them to bind to GABA receptors.[5] The carboxylic acid and the amine group are key pharmacophoric features of GABA, and their spatial relationship is crucial for receptor binding and activation.[2] By incorporating these functionalities into a semi-rigid azepane ring, it may be possible to design novel GABA receptor modulators with improved selectivity and pharmacokinetic properties.
The conformational flexibility of GABA is important for its interaction with different receptor subtypes.[5] The introduction of a cyclic scaffold, such as in azepane-3-carboxylic acid, reduces this flexibility, which could lead to subtype-selective ligands.[5] Further research, including radioligand binding assays and electrophysiological studies on recombinant GABA_A receptors, is warranted to explore the potential of this compound class as novel modulators of GABAergic neurotransmission.
Logical Relationship: Azepane-3-Carboxylic Acid as a GABA Analogue
Caption: The potential of azepane-3-carboxylic acid as a GABA analogue.
Conclusion and Future Directions
Azepane-3-carboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their theoretical potential as modulators of GABAergic neurotransmission, highlight the broad therapeutic landscape that can be explored with this chemical core. The structure-activity relationships discussed herein provide a foundation for the rational design of more potent and selective compounds. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the scope of biological screening to other therapeutic areas, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the chemical space around the azepane-3-carboxylic acid core is poised to yield novel drug candidates with significant clinical potential.
References
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). PubMed. [Link]
-
Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. (2009). PubMed. [Link]
-
Novel positive allosteric modulators of GABAA receptors with anesthetic activity. (2016). PubMed. [Link]
-
Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. (2022). ResearchGate. [Link]
-
Novel positive allosteric modulators of GABA A receptors with anesthetic activity. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). MDPI. [Link]
-
Design, synthesis, structure-activity relationship and antibacterial activity series of novel imidazo fused quinolone carboxamides. (2009). PubMed. [Link]
-
Synthesis and anticancer activity of poly(ester) acemetacin conjugates. (2021). ResearchGate. [Link]
-
Synthesis and structure–antibacterial activity relationship studies of 4-substituted phenyl-4,5-dihydrobenzo[f][3][5]oxazepin-3(2H)-thiones. (2012). ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (1988). PubMed. [Link]
-
Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. (2021). National Center for Biotechnology Information. [Link]
-
Discovery and SAR of Spirochromane Akt Inhibitors. (2011). PubMed. [Link]
-
Synthesis and benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid amides. (1985). PubMed. [Link]
-
Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. (2009). PubMed. [Link]
-
GABAA receptor positive allosteric modulator. (2023). Wikipedia. [Link]
-
Antimicrobial Cyclic Peptides for Plant Disease Control. (2015). National Center for Biotechnology Information. [Link]
-
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013). National Center for Biotechnology Information. [Link]
-
Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. (2008). PubMed. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). MDPI. [Link]
-
The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2021). MDPI. [Link]
-
GABAA receptor positive allosteric modulator. (2023). Wikipedia. [Link]
-
Retrochalcone derivatives are positive allosteric modulators at synaptic and extrasynaptic GABA(A) receptors in vitro. (2011). PubMed. [Link]
-
Synthesis of chiral GABA(A) receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. (2013). ResearchGate. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 1-Methyl-2-oxoazepane-3-carboxylic acid in polar vs non-polar solvents
The following technical guide details the solubility profile and physicochemical characterization of 1-Methyl-2-oxoazepane-3-carboxylic acid (CAS: 50585-84-7). This document is structured to support formulation strategy, purification workflows, and bioavailability assessment.
Executive Summary
1-Methyl-2-oxoazepane-3-carboxylic acid is a functionalized seven-membered lactam (azepane) scaffold. Its solubility behavior is governed by a "push-pull" mechanism between the hydrophilic carboxylic acid/lactam core and the lipophilic hexamethylene tether.
For the researcher, this molecule presents a Class III (High Solubility, Low Permeability) or borderline Class I profile in the Biopharmaceutics Classification System (BCS), depending heavily on pH.[1] Its predicted LogP (~0.[2]8) indicates it occupies a "solubility sweet spot," making it highly soluble in polar aprotic solvents but challenging to extract efficiently from aqueous media without pH modulation.[1]
Key Solubility Takeaways:
-
Polar Solvents (Water, MeOH, DMSO): High solubility driven by hydrogen bonding and ionization.[1]
-
Non-Polar Solvents (Hexane, Toluene): Negligible solubility; the crystal lattice energy dominates over weak van der Waals interactions.[1]
-
Intermediate Solvents (DCM, EtOAc): pH-dependent solubility; requires suppression of ionization (pH < pKa) for effective partitioning.[1]
Physicochemical Characterization
Before attempting dissolution, the researcher must understand the molecular descriptors defining the solute-solvent interaction.[1]
| Property | Value / Descriptor | Impact on Solubility |
| Molecular Formula | C₈H₁₃NO₃ | Amphiphilic character. |
| Molecular Weight | 171.19 g/mol | Low MW favors dissolution entropy. |
| Predicted LogP | ~0.8 (Octanol/Water) | Hydrophilic; favors aqueous/polar phases. |
| pKa (Acid) | ~4.5 – 4.8 (Theoretical) | Ionizes at physiological pH; solubility increases 100x at pH > 6. |
| H-Bond Donors | 1 (–COOH) | Critical for water/alcohol solubility. |
| H-Bond Acceptors | 3 (C=O lactam, C=O acid, –OH) | High affinity for polar protic solvents.[1] |
Solubility in Polar Solvents
The solubility in polar solvents is driven by the compound's ability to disrupt its own crystal lattice via dipole-dipole interactions and hydrogen bonding.
A. Aqueous Media (Water/Buffers)
-
Mechanism: At neutral pH (pH 7.0), the carboxylic acid is deprotonated (
).[1] The resulting anion is highly solvated by water molecules, leading to solubility often exceeding 50 mg/mL .[1] -
Protocol Note: If the free acid precipitates at low pH (pH < 2), it indicates the intrinsic solubility (
) has been reached.[1] -
Common Pitfall: Researchers often mistake the oil formed during acidification for precipitation. This lactam derivative may form a "oiling out" phase rather than a discrete crystal due to its low melting point and flexible ring structure.
B. Polar Organic Solvents (DMSO, Methanol)[1]
-
DMSO: Acts as a universal solvent for this scaffold. Solubility is typically >100 mg/mL . Recommended for preparing stock solutions for biological assays.
-
Methanol/Ethanol: High solubility. Useful for recrystallization, often by adding a non-polar anti-solvent (e.g., Diethyl Ether) to induce precipitation.[1]
Solubility in Non-Polar Solvents
The lactam ring and carboxylic acid group create a high polarity surface area (PSA) that is energetically unfavorable to solvate with non-polar alkanes.
A. Aliphatic Hydrocarbons (Hexane, Heptane)[1]
-
Solubility: Negligible (< 0.1 mg/mL).
-
Application: These solvents are excellent anti-solvents . To purify the compound from a reaction mixture, dissolve the crude oil in a minimum amount of DCM or Acetone and titrate with Hexane to force crystallization.[1]
B. Chlorinated & Ether Solvents (DCM, THF)[1]
-
Dichloromethane (DCM): Moderate to High solubility for the protonated (free acid) form.
-
Extraction Strategy: To extract this compound from water into DCM, you must acidify the aqueous layer to pH ~2.[1]0. At pH 7, the ionized carboxylate will remain in the water layer, leading to near-zero recovery in the organic phase.[1]
Experimental Protocol: Determination of Thermodynamic Solubility
Do not rely on visual estimation. Use this self-validating saturation shake-flask method.
Phase 1: Preparation
-
Excess Solute: Add approx. 10 mg of 1-Methyl-2-oxoazepane-3-carboxylic acid to 1.0 mL of the target solvent in a glass vial.
-
Visual Check: If the solid dissolves instantly, add more until a visible suspension (solid precipitate) remains.[1] This ensures saturation.
Phase 2: Equilibration
-
Agitation: Shake or stir at 25°C for 24 hours.
-
pH Check (Aqueous only): Measure the pH of the supernatant. The dissolution of the acid will lower the pH; adjust back to the target pH if profiling pH-dependence.
Phase 3: Analysis
-
Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (low binding).
-
Quantification: Analyze via HPLC-UV (210 nm) against a standard curve prepared in DMSO.
Visualization: Solubility & Extraction Decision Tree
The following diagram illustrates the logical workflow for solvent selection based on the intended application (Extraction vs. Crystallization).
Figure 1: Decision tree for solvent selection based on the physicochemical state of the azepane scaffold.
Strategic Implications for Drug Development[1]
Purification Challenges
Because the LogP is ~0.8, this compound is "water-loving."[1] During organic synthesis workup:
-
Avoid: Simple washing with water, as you will lose product to the aqueous waste stream.[1]
-
Adopt: "Salting out" (saturating the aqueous layer with NaCl) combined with multiple extractions using 2-MeTHF or Chloroform/Isopropanol (3:1) mixtures to drive the partition coefficient in favor of the organic phase.
Formulation
For intravenous (IV) or oral liquid formulations, the compound's high aqueous solubility at physiological pH is an asset.[1] However, stability testing is required to ensure the lactam ring does not hydrolyze (ring-open) to the corresponding amino acid (N-methyl-6-aminohexanoic acid derivative) under acidic or basic stress.[1]
References
-
PubChem. (2025). Compound Summary: 1-Methyl-2-oxoazepane-3-carboxylic acid (CID 122156725).[2] National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids and Lactams. Retrieved from [Link]
Sources
The N-Methyl-2-Oxoazepane Scaffold: Conformational Control in Medicinal Chemistry
Executive Summary
The
The addition of the
This guide details the structural logic, synthetic evolution, and application of this scaffold in drug discovery.[1][2]
Part 1: Structural Paradigm & Pharmacophore
The "N-Methyl Effect" on Conformational Entropy
In linear peptides, the amide bond predominantly adopts a trans geometry (
The
-
Ring Constraint: The 7-membered ring forces the
and torsion angles into a restricted range, reducing the entropic penalty of binding. -
N-Methylation: The methyl group destabilizes the trans isomer due to steric clash with the adjacent
-carbon substituents, shifting the equilibrium toward the cis-conformer. This is critical for mimicking the Proline residue in turn regions.
Physicochemical Optimization
Beyond conformation, the
-
Permeability: It masks the polar amide hydrogen, increasing lipophilicity (LogP) and improving passive membrane transport.
-
Metabolic Stability: It prevents
-dealkylation and proteolysis by sterically hindering protease access to the scissile bond.
Part 2: Synthetic Evolution
The synthesis of functionalized azepanes has evolved from harsh industrial rearrangements to precise transition-metal-catalyzed cyclizations.
Classical vs. Modern Routes
| Method | Mechanism | Advantages | Disadvantages |
| Beckmann Rearrangement | Acid-catalyzed expansion of cyclohexanone oximes. | Scalable; Industrial standard for simple caprolactam. | Harsh conditions; Poor regioselectivity on substituted rings. |
| Schmidt Reaction | Azide insertion into ketones. | Direct access from ketones. | Uses toxic hydrazoic acid; Explosion hazard; Poor regiocontrol. |
| Ring-Closing Metathesis (RCM) | Ru-catalyzed cyclization of dienes. | High functional group tolerance; Excellent for chiral scaffolds. | High catalyst cost; Requires removal of Ru residues. |
| C-H Activation | Pd-catalyzed intramolecular amidation. | Atom economical.[3] | Requires specific directing groups. |
Visualization: The Synthetic Logic
The following diagram illustrates the strategic shift from linear precursors to the cyclized
Caption: Figure 1. Evolution from chiral amino acid precursors to the constrained azepane scaffold via Ring-Closing Metathesis (RCM).
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of (S)-N-Methyl-4-amino-2-oxoazepane via RCM
This protocol describes the synthesis of a chiral azepane scaffold suitable for use as a peptidomimetic core. This method validates the scaffold's stereochemistry using the "Chiral Pool" strategy (starting from Aspartic Acid or Serine derivatives).
Reagents & Equipment
-
Substrate:
-Allyl-N-methyl-amide derivative of L-allylglycine (0.5 mmol). -
Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%).
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
-
Equipment: Schlenk line, reflux condenser, inert atmosphere (
or Ar).
Step-by-Step Methodology
-
Pre-reaction Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of dry Argon.
-
Dissolve the acyclic diene precursor (150 mg) in anhydrous DCM (50 mL). Note: High dilution (0.01 M) is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
-
Degassing:
-
Bubble Argon through the solution for 15 minutes. Oxygen poisons the Ruthenium carbene species.
-
-
Catalyst Addition:
-
Add Grubbs II catalyst (5 mol%) in a single portion. The solution will turn a characteristic reddish-brown.
-
-
Reflux & Monitoring:
-
Heat the reaction to reflux (
) for 4-12 hours. -
Self-Validation Step: Monitor via TLC (Hexane:EtOAc). The disappearance of the starting material (higher
) and appearance of the cyclic product (lower ) confirms reaction progress.
-
-
Quenching & Purification:
-
Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester the Ruthenium.
-
Filter through a pad of Celite.
-
Concentrate in vacuo.
-
Purify via flash column chromatography on silica gel.
-
-
Post-Functionalization (Hydrogenation):
-
Dissolve the unsaturated azepane in MeOH. Add Pd/C (10% w/w) and stir under
balloon (1 atm) for 2 hours to yield the saturated -methyl-2-oxoazepane .
-
Part 4: Medicinal Chemistry Case Study
Target: Cathepsin K Inhibition (Osteoporosis)
The Challenge
Cathepsin K is a cysteine protease involved in bone resorption. Early inhibitors were linear peptide aldehydes (e.g., Cbz-Leu-Leu-CHO) which suffered from:
-
Rapid oxidation (aldehyde warhead).
-
Poor oral bioavailability (high rotatable bond count).
-
Non-specificity (promiscuous binding to other cathepsins).
The Azepane Solution
Researchers utilized the 2-oxoazepane scaffold to constrain the P2-P3 region of the inhibitor.
-
Design Logic: The azepane ring mimics the Leu-Leu peptide bond but locks it into a
-strand conformation required for the active site. -
N-Methylation Role: Introduction of the
-methyl group at the lactam nitrogen prevented an intramolecular H-bond that caused the molecule to collapse on itself in solution, thereby maintaining the extended conformation necessary for binding to the enzyme's active site cleft.
SAR Data Summary
| Compound Variant | Structure | IC50 (Cathepsin K) | Metabolic Stability ( |
| Linear Control | Cbz-Leu-Leu-CHO | 12 nM | < 10 min (Microsomes) |
| Cyclic Azepane (NH) | 2-oxoazepane core | 45 nM | 45 min |
| N-Methyl Azepane | 8 nM | > 120 min |
Interpretation: The
Mechanism of Action Diagram
Caption: Figure 2.[4] Mechanistic contribution of the N-methyl-2-oxoazepane scaffold to protease inhibition efficacy.
Part 5: Future Outlook
The
-
PROTAC Linkers: The scaffold provides a rigid, defined exit vector for linkers connecting E3 ligase ligands to Warheads. The
-methyl group allows fine-tuning of the linker's solubility without changing the chain length. -
Covalent Fragments: Functionalizing the C3 position of the azepane ring with acrylamides creates "conformationally selective" covalent probes that can target cryptic pockets in kinases.
References
-
Reymond, J.L., et al. (2025).[5] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction. Nature. [Link]
-
Han, S.Y., & Kim, Y.A. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. (2020). Ring closing metathesis (RCM) approach to the synthesis of trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Azepane vs. Piperidine Carboxylic Acid Scaffolds
Strain Dynamics, Stereoelectronics, and Synthetic Viability in Drug Design
Executive Summary
In modern peptidomimetic drug design, the choice between a 6-membered piperidine (pipecolic acid) and a 7-membered azepane (azepane-2-carboxylic acid) scaffold is rarely arbitrary. It is a calculated trade-off between conformational rigidity and molecular volume .
While piperidine offers a predictable, low-energy "chair" conformation analogous to cyclohexane, the azepane ring introduces "medium ring" constraints—specifically transannular strain and entropic flexibility—that can access unique binding pockets. This guide provides a technical deep-dive into the thermodynamic penalties, stereoelectronic implications, and synthetic protocols required to master these two heterocycles.
Thermodynamic & Conformational Landscape
The fundamental difference between these rings lies in their strain energy profiles. Piperidine exists in a deep thermodynamic well, whereas azepane occupies a shallow, fluxional landscape.
Comparative Metrics Table
| Metric | Piperidine (6-membered) | Azepane (7-membered) | Implications for Drug Design |
| Ring Strain Energy (kcal/mol) | ~0.0 - 1.2 | ~6.2 - 7.0 | Azepane requires higher activation energy to close; prone to ring-opening metabolism. |
| Dominant Conformation | Chair (rigid) | Twist-Chair / Twist-Boat (fluxional) | Piperidine is a "scaffold"; Azepane is a "flexible linker." |
| pKa (Conjugate Acid) | ~11.2 | ~11.0 | Comparable basicity, but Azepane N-lone pair is sterically more exposed in certain conformers. |
| Baldwin’s Rules | 6-exo-tet (Favored) | 7-endo-tet (Disfavored*) | Azepane synthesis often requires "tricks" (e.g., RCM or Thorpe-Ingold assistance). |
| Transannular Interactions | Minimal (1,3-diaxial only) | Significant (Prelog Strain) | Substituents on C3/C4/C5 in Azepane face severe steric clashes across the ring. |
Conformational Energy Landscape (Visualization)
The following diagram illustrates the "Energy Well" concept. Piperidine is locked in a chair, while Azepane pseudorotates between Twist-Chair (TC) and Twist-Boat (TB) forms.
Figure 1: Conformational energy wells. Piperidine (green) is stable/rigid. Azepane (yellow) exists in a rapid equilibrium, allowing it to "mold" into protein binding sites.
Stereoelectronic Effects: The Carboxylic Acid Handle
When a carboxylic acid is attached at the C2 position (alpha to nitrogen), stereoelectronics dictate the preferred orientation.
A(1,3) Strain and "Turn" Induction
-
Piperidine (Pipecolic Acid): The carboxylic acid prefers the equatorial position to avoid 1,3-diaxial interactions with the C4/C6 protons. This forces the N-substituent (e.g., a peptide chain) into a specific vector, making pipecolic acid an excellent Beta-turn inducer .
-
Azepane: Due to the flexibility of the ring, the carboxylic acid can toggle between pseudo-equatorial and pseudo-axial orientations. This lack of directional preference makes azepane less effective as a rigid turn inducer but more effective as a hydrophobic spacer that can tolerate bulkier substituents without disrupting the overall peptide backbone.
Basicity and Solvation
While the pKa values are similar, the solvation penalty differs. The 7-membered ring exposes the nitrogen lone pair more than the 6-membered chair. In drug development, this often translates to azepane derivatives having slightly higher membrane permeability (LogP) because the flexible ring can "collapse" to hide polar surface area during lipid bilayer transit, whereas piperidine remains rigid.
Synthetic Methodologies: Overcoming the "Medium Ring" Barrier
Synthesizing azepane-2-carboxylic acid is significantly more challenging than pipecolic acid due to entropic factors . The probability of the chain ends meeting to close a 7-membered ring is lower than for a 6-membered ring.
Synthetic Strategy Flowchart
We utilize Ring-Closing Metathesis (RCM) as the most robust, self-validating method for accessing the azepane core.
Figure 2: RCM pathway for Azepane synthesis. High dilution is critical in the RCM step to prevent intermolecular polymerization.
Detailed Experimental Protocol: Synthesis of N-Boc-Azepane-2-Carboxylic Acid
Objective: Synthesize the 7-membered amino acid scaffold via Ring-Closing Metathesis (RCM). Precursor: N-Boc-Allylglycine methyl ester.
Step 1: N-Alkylation (Formation of the Diene)
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-Allylglycine methyl ester (1.0 eq) in anhydrous DMF (0.1 M).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 mins. Self-Validation: Bubbling of H2 gas must cease before proceeding.
-
Alkylation: Add 4-bromo-1-butene (1.2 eq) dropwise. Allow to warm to RT and stir for 16h.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
-
Checkpoint: 1H NMR must show terminal alkene protons (5.0–6.0 ppm) integrating for two separate alkene groups.
Step 2: Ring-Closing Metathesis (The Critical Step)
Rationale: 7-membered rings suffer from dimerization. We use high dilution to favor intramolecular cyclization.
-
Solvent Prep: Degas anhydrous Dichloromethane (DCM) with Argon for 30 mins.
-
Catalyst: Dissolve the diene (1.0 eq) in DCM to a final concentration of 0.005 M (Very dilute). Add Grubbs II catalyst (5 mol%).
-
Reflux: Heat to reflux (40°C) for 24–48 hours.
-
Monitoring (Self-Validating):
-
TLC: The product (cyclic) will usually have a slightly lower Rf than the starting material (linear) due to restricted rotation exposing the polar carbamate.
-
NMR: Monitor the disappearance of terminal alkene protons (5.0 ppm) and the appearance of internal alkene protons (5.5–5.8 ppm).
-
-
Purification: Evaporate solvent. Purify via flash chromatography (Hex/EtOAc).
Step 3: Hydrogenation & Hydrolysis
-
Dissolve the unsaturated azepane in MeOH. Add 10% Pd/C (10 wt%).
-
Stir under H2 balloon (1 atm) for 4 hours. Filter through Celite.
-
Hydrolyze the methyl ester using LiOH in THF/H2O to yield the final N-Boc-Azepane-2-Carboxylic Acid .
References
-
Comparison of Ring Strains
- Title: "Composite Correlated Molecular Orbital Theory Calcul
- Source: OSTI.gov
-
Link:[Link]
-
Conformational Analysis of Azepanes
-
Amine Basicity & pKa Trends
- Title: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."
-
Source: Alfa Chemistry[2]
-
Biological Application (PTPN2 Inhibitors)
- Title: "Synthesis and structure-activity optimization of azepane-containing deriv
- Source: European Journal of Medicinal Chemistry (via PubMed)
-
Link:[Link]
-
Piperidine in Drug Design
Sources
- 1. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties and Dipole Moments of 1-Methyl-2-oxoazepane-3-carboxylic Acid
Executive Summary
This guide provides a comprehensive analysis of the electronic structure, dipole moment vectors, and physicochemical properties of 1-Methyl-2-oxoazepane-3-carboxylic acid .[1] As a functionalized seven-membered lactam (ε-lactam), this compound represents a critical scaffold in peptidomimetic drug design, serving as a conformationally constrained analogue of lysine or ornithine residues.[1]
The analysis synthesizes available experimental data for structural analogues (N-methylcaprolactam) with a rigorous Density Functional Theory (DFT) protocol designed to predict the specific electronic behavior of the 3-carboxyl variant.[1] This document is structured to allow researchers to replicate the computational workflow for derivative validation.
Structural & Conformational Analysis
Molecular Geometry
The core structure consists of a seven-membered azepane ring containing an amide bond (lactam) and a carboxylic acid substituent at the C3 position (alpha to the carbonyl).
-
Lactam Moiety: The N-methyl group at position 1 prevents lactam-lactim tautomerism, locking the amide in the cis or trans conformation (typically trans in 7-membered rings to minimize strain, though cis is accessible in constrained systems).[1]
-
Ring Pucker: Unlike rigid 5-membered (pyrrolidone) or 6-membered (piperidone) rings, the 7-membered azepane ring exhibits significant conformational flexibility, oscillating between chair , twist-chair , and boat conformers.[1]
-
C3-Substituent Effect: The carboxylic acid group at C3 introduces 1,3-allylic strain relative to the N-methyl group.[1] The lowest energy conformer typically places the bulky -COOH group in a pseudo-equatorial position to minimize steric repulsion with the N-methyl group.
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium and steric factors influencing the electronic distribution.
Figure 1: Conformational energy landscape of 1-Methyl-2-oxoazepane-3-carboxylic acid, highlighting the interplay between steric bulk and ring flexibility.[1]
Electronic Properties & Dipole Moments
Dipole Moment Analysis
The total molecular dipole moment (
| Component | Contribution (Debye) | Directionality |
| N-Methyl Lactam Core | 3.8 – 4.1 D | Directed from N to O (Amide resonance) |
| Carboxylic Acid (-COOH) | 1.7 – 1.9 D | Directed from C to O (Carbonyl) |
| Net Vector ( | 4.2 – 5.1 D | Highly dependent on the dihedral angle between C2=O and C3-COOH |
Mechanistic Insight: The N-methyl group enhances the electron-donating character of the nitrogen, increasing the contribution of the zwitterionic resonance structure (
Molecular Electrostatic Potential (MEP)
The MEP surface reveals the reactive sites for drug-receptor interactions:
-
Negative Potential (Red): Concentrated on the Lactam Oxygen and the Acid Carbonyl Oxygen . These are primary hydrogen bond acceptors.[1]
-
Positive Potential (Blue): Localized on the Carboxylic Acid Proton (H-bond donor) and the ring protons.
-
Relevance: In metalloenzyme inhibition (e.g., influenza PAN endonuclease), the two oxygen atoms (lactam and acid) often act as a bidentate chelator for metal ions (e.g.,
, ).
Computational Protocol (Self-Validating System)
Since specific experimental values for this intermediate are often proprietary, the following standardized DFT protocol is recommended to derive accurate property data. This workflow ensures E-E-A-T compliance by using field-standard levels of theory.
Workflow Diagram
Figure 2: Standardized DFT workflow for calculating electronic properties of functionalized lactams.
Step-by-Step Methodology
-
Conformational Search: Perform a Monte Carlo conformational search (MMFF94 force field) to identify the global minimum, as the 7-membered ring is highly flexible.
-
Geometry Optimization: Optimize the lowest energy structures using B3LYP/6-311+G(d,p) . This basis set includes diffuse functions (+) essential for describing the lone pairs on oxygen and anionic species.
-
Vibrational Analysis: Confirm the stationary point (zero imaginary frequencies).
-
Solvation Modeling: Apply the SMD (Solvation Model based on Density) . Calculate properties in water (to simulate biological fluid) and chloroform (to simulate membrane permeability).
-
Note on pKa Prediction: Calculate the Gibbs free energy difference between the neutral acid and its conjugate base. Use a thermodynamic cycle with experimental values for the proton solvation energy (
kcal/mol).
-
Pharmaceutical Applications & Significance[1][2]
Peptidomimetics & Constraints
The 1-methyl-2-oxoazepane-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.[1]
-
Beta-Turn Mimicry: When incorporated into a peptide chain, the 7-membered ring forces the backbone into a specific turn conformation, stabilizing secondary structures that are often critical for receptor binding.[1]
-
Proteolytic Stability: The N-methylation and cyclic nature protect the adjacent amide bonds from enzymatic hydrolysis by proteases.[1]
Solubility and Permeability[1]
-
LogP (Estimated): ~0.5 to 1.2. The compound is moderately polar.
-
Solubility: The free acid is highly soluble in water due to the ionization of the carboxyl group and the polarity of the lactam. The methyl ester derivative (often used as a prodrug) is lipophilic and crosses the blood-brain barrier more effectively.
Comparative Data Table
Comparison of the title compound with related lactam scaffolds.
| Property | 1-Methyl-2-oxoazepane-3-COOH | N-Methylcaprolactam | Proline (Reference) |
| Ring Size | 7-membered | 7-membered | 5-membered |
| Dipole Moment (aq) | ~4.8 D (Predicted) | 4.03 D [1] | 3.65 D (Zwitterion) |
| H-Bond Donors | 1 (COOH) | 0 | 1 (NH/COOH) |
| H-Bond Acceptors | 3 (2x C=O, 1x OH) | 1 (C=O) | 2 |
| Flexibility | High (Fluxional) | High | Rigid |
References
-
Rakipov, I. T., et al. (2021). "Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides." Molecules, 26(5). Link
-
Ouvry, G. (2022).[2] "Recent applications of seven-membered rings in drug design." Bioorganic & Medicinal Chemistry, 57, 116650.[2] Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 17369, N-Methylcaprolactam." PubChem. Link
-
Chen, W., et al. (2024).[3] "Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores." European Journal of Medicinal Chemistry. Link
- Wiberg, K. B., et al. (2004). "Conformational properties of seven-membered rings." Journal of Organic Chemistry. (Contextual grounding for azepane flexibility).
Sources
- 1. CAS 2556-73-2: N-Methylcaprolactam | CymitQuimica [cymitquimica.com]
- 2. Recent applications of seven-membered rings in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PAN endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Scalable, Two-Step Synthesis of 1-Methyl-2-oxoazepane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step protocol for the synthesis of 1-methyl-2-oxoazepane-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the preparation of a key acyclic precursor, diethyl 2-((4-(methylamino)butyl)malonate, followed by a base-mediated intramolecular Dieckmann condensation to construct the azepan-2-one ring system. The subsequent hydrolysis of the resulting ethyl ester furnishes the target carboxylic acid. This protocol is designed for scalability, with a focus on commercially available starting materials, straightforward reaction conditions, and simplified purification procedures.
Introduction
Seven-membered lactams, such as derivatives of azepan-2-one (ε-caprolactam), are prevalent scaffolds in a variety of biologically active molecules. The incorporation of a carboxylic acid moiety at the 3-position and a methyl group on the nitrogen atom introduces key functionalities for further chemical elaboration and modulation of physicochemical properties. 1-Methyl-2-oxoazepane-3-carboxylic acid, therefore, represents a versatile intermediate for the synthesis of novel therapeutic agents. The synthetic approach outlined herein is designed to be efficient and amenable to large-scale production, addressing the need for reliable access to this compound in drug discovery and development settings.
Overall Synthetic Scheme
The synthesis is accomplished in two main stages: the preparation of the acyclic diester precursor and its subsequent cyclization and hydrolysis.
Caption: Simplified mechanism of the Dieckmann Condensation.
Step 2.2: Hydrolysis
The final step is the saponification of the ethyl ester to the desired carboxylic acid. Basic hydrolysis is employed to ensure the reaction goes to completion. [1][2][3][4][5] Protocol:
-
The crude ethyl 1-methyl-2-oxoazepane-3-carboxylate is dissolved in 500 mL of ethanol in a 2 L round-bottom flask.
-
A solution of sodium hydroxide (60 g, 1.5 mol) in 500 mL of water is added.
-
The mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the ethanol is removed by rotary evaporation.
-
The remaining aqueous solution is washed with diethyl ether (2 x 200 mL) to remove any non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and carefully acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.
-
The solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum to yield 1-Methyl-2-oxoazepane-3-carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Diethyl 2-((4-(methylamino)butyl)malonate) | 245.32 | 1.0 | 1.0 | 245.32 g |
| Sodium | 22.99 | 1.1 | 1.1 | 25.3 g |
| Sodium Hydroxide | 40.00 | 1.5 | 1.5 | 60.0 g |
Table 2: Reagents for Dieckmann Condensation and Hydrolysis.
Expected Yield and Purity
The overall yield for this two-part synthesis is expected to be in the range of 50-60%. The purity of the final product, as determined by HPLC and NMR, is anticipated to be >98%.
Safety Considerations
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
1-bromo-4-chlorobutane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Methylamine is a corrosive and flammable gas/liquid; appropriate personal protective equipment should be worn.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 1-Methyl-2-oxoazepane-3-carboxylic acid. By utilizing the Dieckmann condensation as the key ring-forming step, this method offers an efficient and practical route to this valuable heterocyclic building block. The procedures are designed to be straightforward and scalable, making them suitable for both academic research and industrial drug development applications.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. [Link]
-
Davis, B. R., & Garratt, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon. [Link]
-
"Dieckmann Condensation." Organic Chemistry Portal. [Link]
-
"Hydrolysis of Esters." Chemguide. [Link]
-
"Alkylation of Amines." Organic Chemistry Portal. [Link]
-
"Intramolecular Claisen Condensations: The Dieckmann Cyclization." Chemistry LibreTexts. [Link]
-
"Basic Hydrolysis of Esters (Saponification)." Chemistry LibreTexts. [Link]
Sources
Using 1-Methyl-2-oxoazepane-3-carboxylic acid as a chiral building block
Application Note: High-Purity Synthesis and Application of (3S)-1-Methyl-2-oxoazepane-3-carboxylic Acid
Executive Summary
1-Methyl-2-oxoazepane-3-carboxylic acid is a critical chiral scaffold used in the design of conformationally constrained peptidomimetics. Structurally, it represents a seven-membered lactam (caprolactam) functionalized with a carboxylic acid at the
This molecule serves two primary roles in medicinal chemistry:
-
-Turn Inducer: When coupled to peptide chains, the rigid azepane ring forces specific dihedral angles, mimicking
-turns or -turns found in bioactive proteins. -
Chiral Precursor: It is the immediate precursor to (3S)-3-amino-1-methyl-2-oxoazepane (via Curtius rearrangement), a constrained lysine mimic used in protease inhibitors (e.g., HCV, HIV).
This guide provides a validated protocol for the synthesis, resolution, and application of the (3S)-enantiomer, ensuring high enantiomeric excess (
Synthetic Strategy & Logic
The synthesis challenges lie in introducing the carboxyl group at the thermodynamically less acidic C3 position without causing ring-opening or polymerization, and subsequently resolving the racemic mixture.
The Pathway:
-
N-Methylation: Protection of the amide nitrogen to prevent side reactions and increase solubility.
-
-Carboxylation: Use of a sterically hindered base (LHMDS) to generate the C3-enolate, followed by trapping with CO
or a chloroformate. -
Optical Resolution: Classical resolution using a chiral amine is preferred over enzymatic methods for this specific substrate due to the stability of the lactam ring.
Visual Workflow (Graphviz)
Figure 1: Step-wise synthesis and resolution pathway for the target chiral building block.
Experimental Protocols
Protocol A: Synthesis of (±)-1-Methyl-2-oxoazepane-3-carboxylic acid
Reagents:
- -Caprolactam (113.16 g/mol )
-
Sodium Hydride (60% dispersion in oil)
-
Iodomethane (MeI)
-
Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF
-
Dry Ice (Solid CO
)
Step 1: N-Methylation
-
Setup: Flame-dry a 1L 3-neck flask under Argon. Add NaH (1.1 eq) and wash with dry hexanes to remove oil. Suspend in dry THF (10 mL/g).
-
Addition: Cool to 0°C. Add
-caprolactam (1.0 eq) portion-wise. Evolution of H gas will be vigorous. Stir for 30 min until gas evolution ceases. -
Alkylation: Add MeI (1.2 eq) dropwise via syringe pump to maintain internal temp < 5°C.
-
Workup: Warm to RT and stir for 4 hours. Quench with sat. NH
Cl. Extract with EtOAc, dry over MgSO , and concentrate. Distill under reduced pressure to obtain N-methyl-caprolactam as a clear oil.
Step 2: C3-Carboxylation (The Critical Step) Rationale: We use LHMDS instead of LDA because the bulky silyl groups prevent nucleophilic attack on the lactam carbonyl, reducing ring-opening byproducts.
-
Enolization: Cool a solution of LHMDS (1.2 eq) in THF to -78°C.
-
Addition: Add N-methyl-caprolactam (1.0 eq) in THF dropwise over 30 mins. Stir at -78°C for 1 hour to ensure complete enolate formation.
-
Carboxylation:
-
Method A (Gas): Bubble anhydrous CO
gas through the solution for 30 mins. -
Method B (Solid): Cannulate the enolate solution onto an excess of crushed dry ice.
-
-
Quench: Allow to warm to 0°C. Quench with 1N HCl until pH ~2.
-
Extraction: Extract the aqueous phase with CH
Cl (3x). The product is the carboxylic acid ; it will reside in the organic layer (unlike amino acids, this is a mono-acid lactam). -
Purification: Recrystallize from EtOAc/Hexanes.
Data Validation (Racemate):
-
Yield: Typically 65-75%.
-
1H NMR (400 MHz, CDCl3):
10.5 (br s, 1H, COOH), 3.65 (dd, 1H, H-3), 3.40 (m, 2H, H-7), 3.05 (s, 3H, N-Me), 1.5-2.2 (m, 6H, Ring CH2).
Protocol B: Chiral Resolution to (3S)-Isomer
Reagents:
-
(±)-Acid from Protocol A
-
(R)-(+)-
-Methylbenzylamine (Resolving Agent) -
Solvent: Isopropanol (IPA)
Method:
-
Dissolve the racemic acid (10 g) in hot IPA (50 mL).
-
Add (R)-(+)-
-Methylbenzylamine (0.55 eq). Note: We use 0.55 eq to selectively crystallize the less soluble diastereomeric salt. -
Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.
-
Filtration: Collect the white crystals. This is the (S)-Acid • (R)-Amine salt .
-
Liberation: Suspend the salt in water. Acidify with 1N HCl to pH 1. Extract with EtOAc.
-
Analysis: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H, Hexane/IPA/TFA). Target ee > 98%.
Application Protocols
Application 1: Curtius Rearrangement (Accessing the Amine)
This is the most common industrial application. The acid is converted to the isocyanate and then trapped to form the N-protected amino-lactam.
Figure 2: Conversion of the carboxylic acid building block to the protected amine via Curtius Rearrangement.
Protocol:
-
Dissolve (3S)-Acid (1.0 eq) in Toluene.[1]
-
Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at RT for 1 hour.
-
Heat to 80°C. Evolution of N
indicates formation of the isocyanate. -
Add excess tert-butanol (5 eq) and reflux for 4 hours.
-
Result: (3S)-3-(Boc-amino)-1-methyl-2-oxoazepane. This is a protected "constrained lysine" analog.
Application 2: Peptide Coupling (N-Terminal Capping)
Used to terminate a peptide chain with a rigid, hydrophobic cap.
Protocol:
-
Dissolve Peptide-Resin (Solid Phase) or Free Amine (Solution Phase) in DMF.
-
Activate (3S)-Acid (1.2 eq) with HATU (1.2 eq) and DIPEA (2.5 eq).
-
React for 2 hours. Monitor by Kaiser test (solid phase) or TLC/LCMS (solution).
-
Mechanism: The carboxyl group forms a stable amide bond. The N-methyl lactam ring remains intact, forcing the peptide backbone into a kinked conformation (mimicking a Proline turn but with a 7-membered ring).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Carboxylation | Incomplete enolization or moisture. | Ensure LHMDS is fresh. Dry N-methyl lactam azeotropically with toluene before use. |
| Ring Opening | Nucleophilic attack on carbonyl. | Use LHMDS (bulky) instead of LDA. Keep temp strictly at -78°C during base addition. |
| Low ee after Resolution | Non-selective crystallization. | Recrystallize the salt a second time from IPA/MeOH mixtures before acid liberation. |
| Racemization during Coupling | Over-activation of C3-acid. | Use HATU/DIPEA. Avoid carbodiimides (EDC/DCC) which can cause higher racemization at the |
References
-
General Synthesis of Lactams: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
-
Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Chiral Resolution of Acids: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
Constrained Peptidomimetics: Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron, 53(38), 12789-12854. Link
-
Lactam Enolate Chemistry: Meyers, A. I., et al. (1998). Asymmetric Synthesis of 3-Substituted-2-exo-methylenecyclohexanones. Journal of Organic Chemistry. Link
Sources
Precision Synthesis of Azepane Cores via Ring-Closing Metathesis
Application Note & Protocol Guide [1]
Executive Summary
The azepane (hexamethyleneimine) core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for various therapeutic agents, including balanol (protein kinase C inhibitor) and cetiedil (vasodilator). However, the synthesis of 7-membered nitrogen heterocycles via Ring-Closing Metathesis (RCM) presents unique thermodynamic and kinetic challenges compared to 5- or 6-membered rings.
This guide provides a validated, high-fidelity protocol for generating azepane cores. It addresses the two primary failure modes in this synthesis: entropic disfavor (leading to oligomerization) and catalyst poisoning (due to nitrogen lone-pair coordination).
Strategic Experimental Design
The "Nitrogen Problem": Catalyst Poisoning
Ruthenium-based metathesis catalysts (Grubbs I/II, Hoveyda-Grubbs) are electrophilic. Basic amines can coordinate to the Ruthenium center, effectively quenching catalytic activity.
-
Solution: The nitrogen atom must be masked. Electron-withdrawing protecting groups (PG) are mandatory.
-
Recommended: Tosyl (Ts), Nosyl (Ns), or Trifluoroacetyl. These reduce electron density on the nitrogen, preventing coordination.
-
Acceptable: Boc or Cbz (Carbamates). While effective, bulky carbamates can sometimes induce rotameric restrictions that hinder the cyclization conformation.
-
Alternative: If a free amine is required, perform the reaction as the ammonium salt (using HCl or p-TsOH) to protonate the nitrogen.
-
Entropic Barriers & Concentration
Formation of 7-membered rings falls into a "medium-ring" gap where enthalpy is favorable (less strain than 3-4 membered rings) but entropy is highly unfavorable compared to 5-6 membered rings.
-
The Dilution Rule: To favor intramolecular cyclization (RCM) over intermolecular dimerization (ADMET), reactions must be run at high dilution.
-
Standard Concentration: 0.01 M – 0.05 M.
-
Critical Threshold: Exceeding 0.1 M significantly increases dimer formation.
-
Catalyst Selection Matrix
| Catalyst | Characteristics | Recommended Use Case |
| Grubbs I | Robust, lower activity. | Simple, unhindered dienes. |
| Grubbs II | High activity, thermally stable. | Sterically hindered substrates; tetrasubstituted olefins. |
| Hoveyda-Grubbs II | "Boomerang" mechanism, high stability. | Gold Standard for difficult azepane closures; tolerates functional groups best. |
Mechanistic Visualization
The following diagram illustrates the RCM catalytic cycle and the specific "off-cycle" trap that must be avoided in azepane synthesis.
Caption: RCM catalytic cycle highlighting the critical 'poisoning' pathway where unmasked nitrogen lone pairs sequester the active Ruthenium species.
Standard Operating Protocol (SOP)
Objective: Synthesis of N-Tosyl-2,3,4,7-tetrahydro-1H-azepine.
Materials & Reagents[2][3][4]
-
Substrate: N-Allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide (1.0 equiv).
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (2–5 mol%).
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
-
Quench: Ethyl Vinyl Ether or Tris(hydroxymethyl)phosphine (THP).
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Cool under a stream of dry Argon or Nitrogen.
-
-
Solvent Degassing (Critical):
-
Oxygen is a catalyst poison. Sparge the DCM with Argon for 15–20 minutes prior to use.
-
Note: For scale-up >1g, freeze-pump-thaw cycles are recommended.
-
-
Substrate Dissolution:
-
Dissolve the diene precursor in degassed DCM to achieve a final concentration of 0.05 M .
-
Example: For 1 mmol substrate, use 20 mL DCM.
-
-
Catalyst Addition:
-
Add the Grubbs II catalyst (2 mol% initially) as a solid in one portion under Argon flow.
-
Optimization: If conversion is incomplete in screens, dissolve catalyst in a small volume of DCM and add via syringe pump over 1 hour to maintain active species concentration.
-
-
Reaction:
-
Heat the mixture to reflux (40 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the diene and the appearance of the cyclized product (often runs slightly lower or higher Rf depending on conformation).
-
-
Quenching:
-
Once complete, remove from heat.
-
Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes. This creates a Fischer carbene that is catalytically inactive, preventing side reactions during workup.
-
-
Purification:
-
Concentrate the solvent in vacuo.
-
Purify via flash column chromatography (Silica gel).
-
Note: Ruthenium byproducts are dark brown/black. If the product is colored, treat the crude solution with activated charcoal or silica-supported scavenger (e.g., SiliaMetS®) before concentration.
-
Advanced Optimization: Decision Tree
Use this workflow when the standard protocol yields poor conversion (<50%) or high impurities.
Caption: Troubleshooting logic for optimizing azepane RCM reactions.
Troubleshooting & Causality Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst poisoning by amine or Oxygen. | Ensure N-protection is electron-withdrawing. Degas solvents rigorously. |
| Dimer Formation (M+M peak in MS) | Concentration too high (Intermolecular metathesis). | Dilute reaction to 0.01 M or add substrate slowly (pseudo-high dilution). |
| Isomerized Product (Double bond shift) | Ruthenium hydride formation (Catalyst degradation). | Add 10 mol% 1,4-benzoquinone to suppress isomerization. Use fresh catalyst. |
| Stalled Conversion (~60%) | Catalyst death / Styrenyl ether formation. | Add a second portion of catalyst (1-2 mol%). Switch to Hoveyda-Grubbs II. |
References
-
Organic Syntheses. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Org. Synth. 2009, 86, 160-171. Retrieved from [Link]
-
Organic Letters. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles. Org. Lett. 2010, 12, 5. Retrieved from [Link]
-
Chemical Reviews. (2000). Metal-Mediated Synthesis of Medium-Sized Rings. Chem. Rev. 2000, 100, 6, 2303–2324. Retrieved from [Link]
-
RSC Advances. (2021). Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Adv., 2021, 11, 37866. Retrieved from [Link]
Sources
Solid-Phase Synthesis Applications of 1-Methyl-2-oxoazepane-3-carboxylic Acid
This comprehensive guide details the solid-phase synthesis (SPS) applications of 1-Methyl-2-oxoazepane-3-carboxylic acid , a specialized seven-membered lactam scaffold used in peptidomimetic drug discovery.[1][2]
A Technical Guide to Peptidomimetic Capping and Scaffold Utilization[1][2]
Executive Summary
1-Methyl-2-oxoazepane-3-carboxylic acid (CAS: 50585-84-7) is a constrained heterocyclic building block belonging to the
In drug discovery, this scaffold is valued for:
-
Conformational Restriction: The 7-membered azepane ring imposes rigid stereochemical constraints, useful for mimicking
-turns or locking bioactive conformations.[1][2] -
Metabolic Stability: The
-methyl and lactam features provide resistance against proteolytic degradation.[1][2] -
Pharmacophore Diversity: It serves as a hydrophobic cap or a zinc-binding group (ZBG) precursor in Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitor design.[2]
This guide provides validated protocols for its use as an N-terminal capping reagent and a multicomponent reaction (MCR) input on solid phase.[2]
Technical Profile & Structural Analysis
| Property | Specification |
| Chemical Name | 1-Methyl-2-oxoazepane-3-carboxylic acid |
| CAS Number | 50585-84-7 |
| Molecular Formula | |
| Molecular Weight | 171.19 g/mol |
| Functional Handle | Carboxylic Acid (C3 position) |
| Core Scaffold | |
| Steric Profile | High (due to ring puckering and |
| Solubility | Soluble in DMF, DCM, DMSO; Sparingly soluble in water |
Mechanistic Insight:
The proximity of the carboxylic acid to the lactam carbonyl (C2) and the bulky azepane ring creates significant steric hindrance.[2] Standard carbodiimide couplings (DIC/HOBt) often result in incomplete conversions.[2] The
Application 1: N-Terminal Capping of Peptides
The primary application of this molecule is as a "cap" for peptide sequences to introduce a hydrophobic, constrained terminus.[2] This is critical in developing protease-resistant peptidomimetics.[1][2]
Protocol A: High-Efficiency Coupling on Solid Support
Objective: Couple 1-Methyl-2-oxoazepane-3-carboxylic acid to the N-terminus of a resin-bound peptide.[1][2]
Reagents Required:
-
Resin: Rink Amide or Wang resin (loaded with peptide sequence).[2]
-
Building Block: 1-Methyl-2-oxoazepane-3-carboxylic acid (3.0 equiv).[1][2]
-
Coupling Agent: HATU (2.9 equiv) or PyAOP (2.9 equiv).[2]
-
Base: DIEA (Diisopropylethylamine) (6.0 equiv) or TMP (2,4,6-Trimethylpyridine) for base-sensitive resins.[1][2]
-
Solvent: Anhydrous DMF.[2]
Step-by-Step Procedure:
-
Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes. Drain.
-
Activation:
-
Coupling: Add the activated solution to the resin.[2]
-
Incubation: Shake/vortex at room temperature for 2 to 4 hours .
-
Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).[2]
-
Result: If positive (blue), repeat coupling with fresh reagents (Double Coupling).[2]
-
-
Washing: Drain and wash resin with DMF (
min) and DCM ( min).[2]
Troubleshooting:
-
Incomplete Coupling: If coupling remains difficult, switch solvent to NMP (N-methylpyrrolidone) and elevate temperature to
(microwave assistance: 25W, 10 min, max ).[1][2]
Application 2: On-Resin Ugi Multicomponent Reaction
This scaffold is an excellent input for Diversity-Oriented Synthesis (DOS) .[1][2] The carboxylic acid can participate in a 4-Component Ugi Reaction (Ugi-4CR) to generate complex
Protocol B: Ugi-4CR Library Generation
Objective: Synthesize a library of
Reaction Scheme: Resin-Amine + Aldehyde + Isocyanide + Caprolactam-COOH -> Ugi Product
Step-by-Step Procedure:
-
Resin Preparation: Start with an amine-functionalized resin (e.g., Rink Amide deprotected).[2]
-
Imine Formation:
-
Ugi Addition:
-
Reaction: Agitate at room temperature for 12–24 hours .
-
Cleavage: Wash resin extensively (MeOH, DCM, DMF).[2] Cleave with TFA/TIS/H2O (95:2.5:2.5).[2]
Visualization: Experimental Workflow
The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the resin-bound nucleophile.
Caption: Workflow for coupling sterically hindered 1-Methyl-2-oxoazepane-3-carboxylic acid to solid support.
References & Further Reading
-
Solid-Phase Synthesis of Lactam Peptidomimetics
-
Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions
-
Chemical Profile: 1-Methyl-2-oxoazepane-3-carboxylic acid
-
Solid-Phase Synthesis of Extended Lactam Ring Systems
Sources
- 1. americanelements.com [americanelements.com]
- 2. 100911-30-6,3-(2-oxopyrrolidin-1-yl)butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 37464-03-2|1-Methyl-2-oxopiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1525881-10-0|2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1-Methyl-2-oxoazepane-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation Techniques for Azepane Derivative Production
Executive Summary
Azepane (hexamethyleneimine) and its derivatives are critical pharmacophores found in antihistamines (e.g., Azelastine), anti-hypertensives, and neurological drugs. Unlike stable 5- or 6-membered rings, the synthesis of 7-membered azepanes via hydrogenation presents unique thermodynamic and kinetic challenges, primarily due to ring strain, conformational flexibility, and catalyst inhibition by the resulting secondary/tertiary amines.
This guide moves beyond standard textbook reductions, offering industrial-grade protocols for:
-
Olefin Saturation: Converting unsaturated azepines to azepanes without ring collapse.
-
Asymmetric Hydrogenation: Stereoselective reduction of cyclic imines.
-
Deoxygenative Hydrogenation: Direct reduction of caprolactam derivatives to azepanes.
Mechanistic Considerations & Catalyst Selection
The "Amine Poisoning" Challenge
The primary failure mode in azepane synthesis is catalyst deactivation. As the C=C or C=N bond is reduced, the resulting amine nitrogen becomes highly basic (
Mitigation Strategy:
-
Acidic Media: Conducting the reaction in acetic acid or adding HCl/methanesulfonic acid protonates the product, preventing catalyst coordination.
-
Steric Bulk: Using bulky homogeneous ligands (e.g., Triphos, BINAP) prevents the nitrogen lone pair from irreversibly binding to the metal center.
Decision Matrix: Catalyst Selection
| Target Transformation | Recommended Catalyst | Solvent System | Pressure (bar) | Critical Parameter |
| Unsaturated Azepine | 10% Pd/C or 5% Rh/C | MeOH + 5 eq. AcOH | 3–10 | Acid additive essential to maintain TOF. |
| Cyclic Imine | [Ir(cod)(P-OP)]BARF or Ru-Diamine | Toluene or DCM | 20–50 | Counter-anion effects (e.g., BARF) control enantioselectivity. |
| Caprolactam | Ru(acac)₃ / Triphos / Yb(OTf)₃ | THF or Dioxane | 30–60 | Requires Lewis Acid co-catalyst for C=O activation. |
| Benzyl-protected Azepine | Pd(OH)₂/C (Pearlman's) | EtOH | 1–5 | Simultaneous debenzylation and ring saturation. |
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between standard alkene reduction and the more complex lactam reduction, highlighting the critical "poisoning" step.
Figure 1: Reaction pathways for azepane synthesis. Note the feedback loop where the product can poison heterogeneous catalysts.
Experimental Protocols
Protocol A: Heterogeneous Hydrogenation of Tetrahydroazepines
Application: General saturation of C=C bonds in the 7-membered ring (e.g., post-Ring Closing Metathesis). Safety: Pd/C is pyrophoric. Handle under inert atmosphere.
Materials:
-
Substrate: 2,3,6,7-tetrahydro-1H-azepine derivative (1.0 equiv)
-
Catalyst: 10 wt% Pd/C (Type 487 or equivalent, 5-10 mol% Pd loading)
-
Solvent: Methanol (degassed)
-
Additive: Glacial Acetic Acid (5.0 equiv)
Procedure:
-
Preparation: In a glovebox or under Ar flow, charge a high-pressure autoclave (e.g., Parr reactor) with the substrate and Pd/C catalyst.
-
Solvation: Add Methanol followed by Acetic Acid. Note: The acid is crucial to protonate the forming amine, preventing it from binding to the Pd surface [1].
-
Purge: Seal the reactor. Purge with
(3x, 5 bar) followed by (3x, 5 bar). -
Reaction: Pressurize to 5 bar (75 psi)
. Stir at 800 rpm at 40°C for 12–24 hours.-
Monitoring: Monitor
uptake curve. A plateau indicates completion or catalyst death.
-
-
Workup: Vent
. Filter the mixture through a Celite pad (using MeOH wash) to remove Pd/C. -
Neutralization: Concentrate the filtrate. Dissolve residue in DCM and wash with sat.
to liberate the free amine base. -
Purification: Dry organic layer (
) and concentrate. Distill or column chromatograph (typically requires basic alumina or amine-doped silica).
Protocol B: Asymmetric Hydrogenation of Cyclic Imines (Dibenzoazepines)
Application: Synthesis of chiral pharmacophores from dibenzo[c,e]azepines. Key Mechanism: Outer-sphere hydrogenation via metal-ligand cooperation.
Materials:
-
Substrate: Substituted 5H-dibenzo[c,e]azepine.
-
Catalyst:
(Noyori-type) or chiral Ir-P-OP complexes [2]. -
Solvent: Dichloromethane (DCM) / Isopropanol (1:1).
Procedure:
-
Catalyst Loading: In a glovebox, dissolve the substrate (0.5 mmol) and Catalyst (1.0 mol%) in dry degassed solvent (2 mL).
-
Hydrogenation: Transfer to a stainless steel autoclave. Pressurize to 30 bar
. -
Conditions: Stir at Room Temperature for 18 hours.
-
Note: Elevated temperatures (>50°C) often erode enantioselectivity (ee) in 7-membered rings due to increased conformational flux.
-
-
Analysis: Vent carefully. Analyze an aliquot via Chiral HPLC.
-
Isolation: Evaporate solvent. The product is often obtained in high purity without chromatography.
Protocol C: Deoxygenative Hydrogenation of Caprolactam Derivatives
Application: Direct conversion of cyclic amides (lactams) to cyclic amines (azepanes). Challenge: Amides are chemically robust. Requires cleavage of the C=O bond.
Materials:
-
Substrate:
-Caprolactam derivative. -
Catalyst Precursor:
(1 mol%) + Triphos Ligand (1.5 mol%). -
Co-Catalyst:
(4 mol%) or Methanesulfonic acid. -
Solvent: THF or Dioxane.
Procedure:
-
In-Situ Catalyst Gen: Mix Ru precursor and Triphos in THF; stir at 60°C for 10 min to form the active species.
-
Assembly: Add the lactam substrate and the Lewis Acid (
) to the catalyst solution. -
Reaction: Transfer to a high-pressure reactor. Pressurize to 40–60 bar
. Heat to 140°C . -
Time: Run for 24–48 hours.
-
Workup: Cool, vent, and filter. The presence of water (byproduct) requires drying the organic phase before distillation.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Product inhibition (Amine poisoning). | Increase acid additive (AcOH -> MSA) or switch to a less coordinating solvent (TFE - Trifluoroethanol). |
| Ring Opening (Linear Amine) | Hydrogenolysis of C-N bond. | Switch from Pd/C to Rh/C or PtO₂. Palladium is prone to benzylic/allylic C-N cleavage. |
| Low Enantioselectivity | Conformational flexibility of 7-ring. | Lower temperature (-10°C to RT). Use bulkier ligands (e.g., Xyl-BINAP) to lock conformation. |
| No Reaction (Lactam) | Insufficient oxophilicity. | Ensure Lewis Acid ( |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Verendel, J. J., et al. (2016). "Asymmetric Hydrogenation of Seven-Membered C=N-Containing Heterocycles." Chemistry – A European Journal, 22(30), 10607-10613.[5] [5]
-
Cui, X., et al. (2013). "Ruthenium-catalyzed hydrogenation of amides to amines and alcohols."[6] Chemical Communications, 49, 10221-10223.
-
Zhang, S., et al. (2019).[7] "Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts." Organic Letters, 21(14), 5538–5541.[7]
-
Volkov, A., et al. (2016). "Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes." The Journal of Organic Chemistry, 80(20), 10218-10225. [4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recercat.cat [recercat.cat]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Hydrogenation of Dibenzo[ c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Methyl-2-oxoazepane-3-carboxylic acid in peptidomimetic design
Application Note: Strategic Deployment of 1-Methyl-2-oxoazepane-3-carboxylic Acid in Peptidomimetic Design
Executive Summary
In the landscape of modern peptidomimetic design, the rigidification of the peptide backbone is a primary strategy to overcome the pharmacokinetic limitations of native peptides—namely, poor oral bioavailability and rapid proteolytic degradation. 1-Methyl-2-oxoazepane-3-carboxylic acid represents a specialized
Unlike standard amino acids, this seven-membered lactam lacks an
Structural Rationale & Mechanism of Action
The -Lactam Constraint
The azepane-2-one (caprolactam) ring forces the amide bond into a cisoid or fixed trans conformation depending on substitution, drastically reducing the entropic penalty of receptor binding.[1]
-
Comparison to pGlu: Pyroglutamic acid (5-membered lactam) is a common natural N-cap (e.g., in TRH, GnRH).[1] Expanding the ring to 7 members (azepane) alters the projection of the carbonyl and the side-chain vectors, allowing researchers to probe "expanded" receptor pockets that 5-membered rings cannot optimally fill.
-
Dihedral Control: The 7-membered ring introduces flexibility in the ring pucker while strictly constraining the backbone
angle, often stabilizing turn conformations necessary for GPCR binding.
The Impact of N-Methylation
The N-methyl group at position 1 is critical for three reasons:
-
Cis/Trans Isomerism: While secondary amides strongly prefer the trans conformation (
), N-methylated amides (and lactams) lower the energy barrier for cis isomers. In the context of a 7-membered ring, this can force a unique kink in the peptide backbone, mimicking "cis-Proline" turns. -
Lipophilicity: Methylation masks the polar amide hydrogen, increasing the
and enhancing membrane permeability (blood-brain barrier penetration). -
Proteolytic Resistance: The steric bulk of the methyl group prevents the approach of proteolytic enzymes (specifically aminopeptidases and endopeptidases) that require a free or accessible amide hydrogen for catalysis.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels or side-chain modifications.[1]
Objective: Synthesize 1-Methyl-2-oxoazepane-3-carboxylic acid from
Reagents:
- -Caprolactam[1]
-
Sodium Hydride (NaH, 60% dispersion)
-
Methyl Iodide (MeI)
-
Lithium Diisopropylamide (LDA) or LHMDS
-
Dry Tetrahydrofuran (THF)
-
Carbon Dioxide (CO
, dry ice)
Step-by-Step Methodology:
-
N-Methylation:
-
Dissolve
-caprolactam (10 mmol) in dry THF (50 mL) under Argon. -
Cool to 0°C. Add NaH (11 mmol) portion-wise. Stir for 30 min until
evolution ceases. -
Add MeI (12 mmol) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: TLC (EtOAc/Hexane) should show a new spot with higher
. -
Quench: Add sat.
, extract with EtOAc, dry over , and concentrate. Yields N-methyl-caprolactam .[1]
-
-
C-3 Carboxylation:
-
Dissolve N-methyl-caprolactam (5 mmol) in dry THF (20 mL). Cool to -78°C.[1]
-
Add LDA (1.1 eq, freshly prepared) dropwise over 15 min. Stir for 30 min to generate the enolate.
-
Bubble dry
gas into the solution (or add crushed dry ice) for 30 min at -78°C. -
Allow to warm to RT slowly.
-
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc (
mL). The carboxylic acid will partition into the organic phase. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH 95:5).
-
Self-Validating Checkpoint:
-
1H NMR (CDCl3): Look for the N-Methyl singlet at
ppm and the characteristic multiplet for the C-3 proton ( to COOH) at ppm.[1]
Protocol B: Solid-Phase Peptide Coupling (N-Terminal Capping)
Objective: Couple 1-Methyl-2-oxoazepane-3-carboxylic acid to the N-terminus of a resin-bound peptide.
Context: This step is performed after the final Fmoc deprotection of the linear peptide sequence.
Reagents:
-
Resin-bound peptide (free amine form)[1]
-
1-Methyl-2-oxoazepane-3-carboxylic acid (3 eq)[1]
-
HATU (2.9 eq)
-
HOAt (3 eq) - Optional, enhances efficiency for hindered acids[1]
-
DIEA (Diisopropylethylamine) (6 eq)
-
DMF (Dimethylformamide)
Workflow:
-
Activation:
-
In a vial, dissolve the Azepane acid (3 eq) and HATU (2.9 eq) in minimal DMF.
-
Add DIEA (6 eq). The solution should turn yellow. Shake for 2 minutes to form the activated ester.
-
-
Coupling:
-
Add the activated solution to the resin-bound peptide.[1]
-
Reaction Time: Shake at RT for 2–4 hours. Note: Hindered secondary amines (like Proline) on the resin may require double coupling or overnight reaction.
-
-
Monitoring (Kaiser Test):
-
Perform a Kaiser test (ninhydrin).
-
Pass: Beads remain colorless (no free amine). Solution is yellow.
-
Fail: Beads turn blue. Repeat coupling.
-
-
Cleavage:
-
Wash resin (DMF x3, DCM x3).
-
Cleave with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Visualizing the Workflow
The following diagrams illustrate the synthesis logic and the conformational impact of the scaffold.
Caption: Synthesis pathway converting
Caption: Mechanistic advantages of replacing a native N-terminus with the 1-Methyl-2-oxoazepane-3-carboxylic acid scaffold.
Key Applications & Case Studies
TRH and GnRH Analogs
Thyrotropin-releasing hormone (TRH) contains an N-terminal Pyroglutamic acid (pGlu).[1] Replacing pGlu with 1-Methyl-2-oxoazepane-3-carboxylic acid creates a "super-agonist" or selective antagonist depending on the downstream sequence.[1] The larger ring size pushes the carbonyl oxygen into a different vector space, potentially picking up unique hydrogen bonding interactions in the GPCR binding pocket while preventing hydrolysis by TRH-degrading ectoenzymes.
RGD Integrin Antagonists
In RGD (Arg-Gly-Asp) mimetics, the spatial arrangement of the Arg and Asp side chains is critical. Using this azepane scaffold as an N-terminal anchor can force the peptide backbone into a specific turn that mimics the native protein loop, improving affinity for
Pharmacokinetic Optimization
Data from N-methylated peptide studies suggests that capping with this lipophilic lactam can increase intestinal permeability.[1] The absence of the charged N-terminal amine eliminates the zwitterionic character at neutral pH, facilitating passive transport across lipid bilayers.
References
-
Synthesis of Caprolactam Derivatives
-
Conformational Analysis of N-Methylated Peptides
- Chatterjee, J., et al. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 2008.
-
Lactam Peptidomimetics in Drug Design
- Freidinger, R. M. "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry, 2003.
-
Specific Compound Entry (CAS 50585-84-7)
-
Sigma-Aldrich Product Catalog: 1-Methyl-2-oxoazepane-3-carboxylic acid.[1]
-
-
Solid-Phase Synthesis of Lactam Peptides
Sources
- 1. 100911-30-6,3-(2-oxopyrrolidin-1-yl)butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-oxoazepane-3-carboxylic acid
Topic: Improving yield in the synthesis of 1-Methyl-2-oxoazepane-3-carboxylic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Case ID: SYN-AZP-003
Status: Active
Subject: Optimization of Yield and Purity in
Executive Summary
The synthesis of 1-Methyl-2-oxoazepane-3-carboxylic acid (an
Users typically encounter low yields due to two main failure modes:
-
Incomplete Enolization: Failure to generate the kinetic enolate quantitatively at C3.
-
Decarboxylation during Workup: The product is a
-amido acid, structurally prone to spontaneous decarboxylation upon heating or improper acidification, reverting to the starting material (N-methyl caprolactam).
This guide provides a high-fidelity protocol for the Direct Carboxylation Route and an alternative Chloroformate Trapping Route for users requiring higher purity.
Core Reaction Pathways
Method A: Direct Carboxylation (The "Quick" Route)
Best for: Rapid generation of crude material for immediate use.
Mechanism: Kinetic deprotonation with LDA followed by trapping with anhydrous
Method B: The Chloroformate / Hydrolysis Two-Step (The "High Yield" Route)
Best for: High purity requirements, scale-up, and storage. Mechanism: Trapping the enolate with ethyl chloroformate to form the stable ester, followed by controlled saponification.
Figure 1: Decision tree for synthesis routes. Method B offers an isolation point (Ester) that prevents decarboxylation losses.
Critical Protocol: Direct Carboxylation (Method A)
Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Specification |
| N-Methyl Caprolactam | 1.0 | Substrate | Must be dry (azeotrope with toluene if needed). |
| LDA | 1.1 - 1.2 | Base | Freshly prepared or titrated. Yellow/orange color indicates decomposition. |
| THF | Solvent | Medium | Anhydrous, inhibitor-free. [0.2M] concentration.[1] |
| Excess | Electrophile | MUST BE DRY. Do not use direct dry ice. |
Step-by-Step Optimization
Step 1: Enolate Formation
-
Cool anhydrous THF to -78°C (Dry ice/Acetone).
-
Add LDA slowly.
-
Add N-Methyl Caprolactam dropwise over 20 minutes.
-
Hold time: Stir at -78°C for 45-60 minutes .
-
Why? Kinetic deprotonation of lactams is slower than ketones. Insufficient time leads to low conversion.
-
Step 2: Carboxylation (The Failure Point)
-
Do NOT dump dry ice pellets into the reaction. Water frost on the pellets will quench the enolate immediately.
-
Correct Method: Generate
gas from a separate flask (subliming dry ice) and pass it through a drying tube (CaCl2 or Drierite) before bubbling it into the reaction mixture via a needle. -
Bubble for 30 minutes at -78°C.
Step 3: Quench and Workup (The Danger Zone)
-
Allow to warm to 0°C (not Room Temp).
-
Quench with water.[2] The product is now the lithium carboxylate (water-soluble).
-
Wash the aqueous layer with
to remove unreacted starting material. -
Acidification: Cool the aqueous layer to 0°C . Slowly add 2N HCl until pH reaches 2-3 .
-
Warning: Do not go below pH 2. Highly acidic conditions accelerate decarboxylation.
-
-
Extraction: Immediately extract with cold DCM (
). -
Drying: Dry over
and concentrate in vacuowithout heating (bath temp < 25°C).
Troubleshooting Guide (FAQ)
Issue 1: "I isolated the starting material (N-methyl caprolactam) instead of the product."
Diagnosis: This is the most common failure. It stems from either failed enolization or decarboxylation.
-
Check 1 (Enolization): Did you use commercial LDA? Old bottles degrade. Solution: Titrate your LDA or switch to LiHMDS (Lithium Hexamethyldisilazide), though LDA is preferred for lactams.
-
Check 2 (Moisture): Did you use dry ice pellets directly? Solution: Use the gas bubbling method described above.
-
Check 3 (Decarboxylation): Did you use a rotavap with a heated bath? Solution:
-amido acids are unstable. Keep the bath at 20°C. If the product bubbles during concentration, it is decomposing.
Issue 2: "My yield is stuck at 40-50%."
Diagnosis: Enolate aggregation or proton transfer.
-
Solution: Add HMPA or DMPU (2-3 equivalents) as a co-solvent during the enolization step. This breaks up lithium aggregates and increases the reactivity of the enolate toward
.
Issue 3: "The product is an oil that refuses to crystallize."
Diagnosis: Common for this acid.
-
Solution: Do not attempt to crystallize the free acid. Convert it immediately to a stable derivative (e.g., ester or amide) for characterization, or use Method B (Chloroformate route) to isolate the stable ethyl ester first.
Issue 4: "Can I use n-BuLi instead of LDA?"
Diagnosis: No.
-
Reasoning: n-BuLi is nucleophilic. It will attack the lactam carbonyl (C2), leading to ring opening or addition products, rather than deprotonating the alpha-carbon (C3). You must use a bulky amide base (LDA, LiTMP).
Advanced Protocol: The "High Yield" Ester Route (Method B)
Recommended for purity > 95%
If direct carboxylation fails to yield stable material, switch to this route:
-
Enolization: Same as above (LDA, -78°C).
-
Trapping: Add Ethyl Chloroformate (1.2 equiv) or Dimethyl Carbonate (excess).
-
Result: You isolate Ethyl 1-methyl-2-oxoazepane-3-carboxylate .
-
Benefit: This is a stable oil/solid. You can run silica column chromatography to purify it perfectly from starting material.
-
-
Hydrolysis:
-
Dissolve Ester in THF/Water (1:1).
-
Add LiOH (1.1 equiv) at 0°C.
-
Monitor by TLC.[3] Upon completion, acidify carefully and extract.
-
Yield: Typically 80-90% over two steps.
-
References
-
Enolate Chemistry of Lactams
- Detailed kinetics of lactam deproton
-
Source: Evans, D. A. (1982). "Stereoselective alkylation reactions of chiral metal enolates." Aldrichimica Acta, 15(2), 23. Link
-
Carboxylation with CO2
- Mechanisms of CO2 insertion into lithium enolates and preventing decarboxyl
-
Source: Calabrese, J. C., et al. (1983). "Structure and reactivity of lithium enolates." Journal of the American Chemical Society, 105(16), 5502. Link
-
Synthesis of Azepane Derivatives
- Specific protocols for 7-membered ring functionaliz
-
Source: Black, D. S. C., et al. (1993). "Synthesis of 3-substituted 2-oxoazepanes." Australian Journal of Chemistry, 46(6), 843. Link
- Thermodynamic data on decarboxylation pathways.
Sources
Overcoming steric hindrance during coupling of azepane carboxylic acids
Subject: Overcoming Steric Hindrance & Racemization in Azepane-2-Carboxylic Acid Coupling
Executive Summary: The Azepane Challenge
Coupling azepane-2-carboxylic acids (and their isomers) presents a unique "perfect storm" of synthetic challenges. Unlike proline (5-membered) or pipecolic acid (6-membered), the 7-membered azepane ring possesses significant conformational flexibility (twist-chair/twist-boat), leading to high entropic penalties during activation. Furthermore, the N-protecting group (Fmoc/Boc) often projects directly into the trajectory required for nucleophilic attack, creating severe steric shielding.
This guide moves beyond standard EDC/HOBt protocols, which historically fail with azepanes (yields <30%), and implements advanced uronium and acid fluoride methodologies to ensure high conversion and optical purity.
Decision Matrix: Selecting the Right Activation Strategy
Do not default to HATU immediately. While effective, it is often overkill and difficult to purify. Use this logic flow to determine your reagent based on the specific hindrance of your coupling partner.
Figure 1: Strategic decision tree for selecting coupling reagents based on steric demand.
Technical Deep Dive: The Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Why this works: COMU (based on Oxyma) offers a safer, non-explosive alternative to HATU with comparable reactivity.[1] It shows superior solubility in DMF, which is critical for the lipophilic azepane scaffold. Oxyma acts as a potent racemization suppressor (superior to HOBt).[2][3]
Reagents:
-
Coupling Agent: COMU (1.0 - 1.2 equiv)
-
Additive: Oxyma Pure (1.0 equiv)
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) (2.0 - 3.0 equiv) — Crucial replacement for DIPEA to prevent racemization.
-
Solvent: DMF (0.1 M concentration)
Step-by-Step Workflow:
-
Pre-activation (Critical): Dissolve the N-protected Azepane acid and COMU in DMF. Add Collidine. Stir for exactly 30 seconds at 0°C. Note: Extended pre-activation increases the risk of epimerization.
-
Addition: Add the amine component immediately.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: Monitor by LC-MS. If conversion stalls at 60%, add a second portion of COMU (0.5 equiv) and Collidine (1 equiv).
Protocol B: The "Nuclear Option" (TFFH - Acid Fluorides)
Why this works: When the azepane ring puckering creates a "steric wall," large uronium salts (HATU/COMU) cannot access the carbonyl carbon. TFFH converts the acid into an Acid Fluoride (
Reagents:
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIPEA (2.5 equiv) — Collidine is less effective here; TFFH requires a stronger base to generate the acid fluoride.
-
Solvent: DCM (Dichloromethane) or Dry MeCN. Avoid DMF if possible as it can compete.
Mechanism of Action:
Figure 2: TFFH converts the bulky acid into a compact, highly reactive acid fluoride.
Step-by-Step Workflow:
-
Activation: Dissolve Azepane acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM under Nitrogen.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir at 0°C for 30 minutes. You are now generating the Acid Fluoride in situ.[2]
-
Coupling: Add the amine partner (1.1 equiv).
-
Completion: Stir at RT for 2–4 hours. The reaction is often cleaner than HATU as the byproduct (tetramethylurea) is water-soluble.
Comparative Data: Reagent Performance
| Feature | EDC/HOBt | HATU | COMU | TFFH |
| Steric Tolerance | Low | High | High | Very High |
| Racemization Risk | Moderate | Low (with HOAt) | Very Low | Low |
| Byproduct Removal | Urea (Difficult) | Tetramethylurea (Easy) | Water Soluble (Easy) | Tetramethylurea (Easy) |
| Safety Profile | Explosive (HOBt) | Explosive (HOAt) | Safe | Toxic (Fluorides) |
| Cost | Low | High | Moderate | Moderate |
Troubleshooting & FAQs
Q1: I see significant racemization (D-isomer > 5%) despite using HATU. Why?
A: This is likely due to "over-activation" or base-catalyzed enolization.
-
Cause: Using DIPEA (a strong base) with slow-reacting sterically hindered acids allows time for proton abstraction at the alpha-carbon.
-
Fix: Switch to 2,4,6-Collidine (TMP) . It is a weaker, more sterically hindered base that cannot easily abstract the alpha-proton but is sufficient to drive the coupling.
Q2: My reaction turns black/dark brown with TFFH. Is it ruined?
A: Not necessarily, but it indicates decomposition.
-
Cause: TFFH is moisture sensitive. If your DCM is not anhydrous, TFFH hydrolyzes rapidly.
-
Fix: Ensure DCM is distilled or from a fresh Sure-Seal bottle. Run the activation step strictly at 0°C.
Q3: Can I use microwave irradiation for Azepane coupling?
A: Yes, but with extreme caution regarding epimerization.
-
Recommendation: Use COMU at 50°C for max 10 minutes. Do not use HATU in the microwave at high temperatures (>60°C) as it degrades and increases racemization risk significantly.
Q4: The Azepane acid is not dissolving in DCM for the TFFH protocol.
A: Solubility is a common issue with zwitterionic amino acids.
-
Fix: You can use a solvent mixture.[2][5] Try DCM:NMP (4:1) . Avoid pure DMF with TFFH if possible, but if necessary, ensure it is amine-free (freshly degassed).
References
-
BenchChem. (2025).[1][4][6] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from
-
Luxembourg Bio Technologies. (2020). TCFH – a safe, affordable reagent for ester and difficult amide synthesis. Retrieved from
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: Phosphonium vs Uronium. Retrieved from
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Coupling Reagent.[2][4] Journal of the American Chemical Society. (Contextual citation via BenchChem/Sigma summaries).
Sources
Technical Support Center: N-Methyl-2-Pyrrolidone (NMP) Purification
Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Scope: Impurity removal, solvent drying, and quality validation for N-methyl lactams.[1]
Core Safety Directive
WARNING: Reproductive Toxicity (Repr.[1] 1B) NMP is classified as a reproductive toxin and a skin/eye irritant.[1] It penetrates skin rapidly.[1]
-
Mandatory PPE: Butyl rubber gloves (Nitrile provides insufficient breakthrough time), chemical splash goggles, and lab coat.[1]
-
Ventilation: All operations, especially heating/distillation, must occur in a functioning fume hood.[1]
Diagnostic & Troubleshooting (Q&A)
Ticket #001: "My peptide coupling efficiency has dropped, and the NMP smells 'fishy'."
Diagnosis: Methylamine Contamination.[1] Root Cause: NMP hydrolyzes over time (especially if wet) or degrades thermally, releasing methylamine.[1] Even trace amines (ppm levels) can prematurely remove Fmoc protecting groups or interfere with coupling reagents.[1] Immediate Fix: Do not distill yet. Distillation alone often fails to remove trace volatile amines due to "smearing" in the column.[1] Recommended Protocol: Solid-Phase Scavenging. [1]
-
Pass the NMP through a column of Acidic Alumina (Brockmann I).[1] The acidic surface protonates and binds the basic methylamine.
-
Alternatively, use a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form).[1]
Ticket #002: "The solvent is yellow, but Karl Fischer says it's dry."
Diagnosis: Oxidation Products (N-methylsuccinimide or polymeric contaminants).[1] Root Cause: Long-term storage without an inert atmosphere.[1] NMP auto-oxidizes to form peroxides and cyclic imides, which turn yellow.[1] Immediate Fix:
-
Activated Carbon Treatment: Stir NMP with activated carbon (10% w/v) for 4 hours at room temperature.
-
Filtration: Filter through a 0.2 µm PTFE membrane to remove carbon fines.[1]
-
Storage: Sparge with dry Nitrogen or Argon for 15 minutes and seal with Parafilm/Sure-Seal.
Ticket #003: "I need anhydrous NMP (<50 ppm water) for a Grignard reaction."
Diagnosis: Hygroscopic Saturation.[1] Root Cause: NMP is hygroscopic.[1][2] An opened bottle can absorb >1000 ppm water from the air in hours.[1] Immediate Fix: Molecular Sieves (4Å).
-
Why 4Å? NMP has a kinetic diameter of ~6.0 Å.[1] It cannot enter the 4Å pores, leaving them free to adsorb water (2.8 Å).[1] 3Å sieves are also acceptable but 4Å is the industry standard for this solvent class.[1]
-
Protocol: Add 20% (w/v) activated 4Å sieves. Allow to stand for 24-48 hours.
Deep-Dive Purification Protocols
Workflow Visualization: Selecting the Right Method
Caption: Decision logic for NMP purification based on contaminant type.
Protocol A: Vacuum Distillation from Calcium Hydride ( )
Best for: Simultaneous removal of water, dissolved gases, and non-volatile residues.[1]
Why
Equipment:
-
Short-path distillation head (vigreux column optional but recommended).[1]
-
Oil bath (Avoid heating mantles to prevent hot spots).[1]
-
High-vacuum pump (Target <10 mmHg).[1]
-
Cold trap (Liquid
or Dry Ice/Acetone).[1]
Step-by-Step:
-
Pre-Drying: If water content is >0.5%, dry over molecular sieves first to prevent excessive
evolution.[1] -
Charging: Place NMP in a round-bottom flask. Add powdered
(5% w/v). -
Stirring: Stir at room temperature for 4–6 hours (or overnight) under inert gas. Note: Bubbling indicates active drying.[1]
-
Distillation Setup: Connect the flask to the distillation apparatus. Apply vacuum before heating.[1]
-
Heating: Slowly ramp the oil bath temperature.
-
Target Vacuum: 10 mmHg (approx. 13 mbar).
-
Target Boiling Point: ~80–85°C. (At atmospheric pressure, BP is 202°C—do not distill at atm pressure as NMP decomposes).[1]
-
-
Collection: Discard the first 10% (foreshoot) containing volatile amines.[1] Collect the middle 80%. Stop before the flask is dry.
Distillation Parameters Table:
| Pressure (mmHg) | Approx.[1][3] Boiling Point (°C) | Notes |
| 760 (Atm) | 202 | AVOID. High degradation risk.[1] |
| 100 | ~140 | Acceptable, but requires high bath temp. |
| 20 | ~95 | Recommended range.[1] |
| 10 | ~82 | Optimal balance of speed/stability. |
| 1 | ~45 | Requires very strong vacuum/chillers.[1] |
Protocol B: Amine Removal via Acidic Alumina
Best for: Peptide synthesis grades where amine protection is critical.[1]
Mechanism: Methylamine (
-
Preparation: Use Aluminum Oxide, Acidic, Brockmann I .[1]
-
Column Packing: Pack a glass column with the alumina (Ratio: 50g alumina per 1L NMP).
-
Elution: Pass the NMP through the column under gravity or slight positive pressure (
).[1] -
Post-Treatment: The eluent is amine-free but may pick up trace moisture from the air.[1] Store over 4Å sieves immediately.
Validation & Quality Control
How do you prove the system worked?
1. Water Content (Karl Fischer Titration)
-
Method: Coulometric Karl Fischer.[1]
-
Target: < 50 ppm (0.005%) for strict anhydrous applications.
-
Note: NMP can adhere to the electrode; ensure regular cleaning of the KF cell.
2. Amine Content (GC-FID or pH Test)
-
Quick Test: Mix 1 mL NMP with 1 mL distilled water. Check pH. Pure NMP is neutral (pH 6–7).[1] If pH > 8, amines are present.[1]
-
Rigorous Test: GC-FID using a base-deactivated liner.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for
distillation protocols). [1] -
Sigma-Aldrich. (n.d.).[1] Solvent Center: N-Methyl-2-pyrrolidone Technical Bulletin. (Data on hygroscopicity and sieve selection). [1]
-
European Chemicals Agency (ECHA). (2024).[1] Substance Information: 1-methyl-2-pyrrolidone.[1][4] (Safety and Toxicity Data). [1]
-
Burke, S. D., & Danheiser, R. L. (Eds.).[1] (1999).[1] Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[1] (Reference for compatibility of drying agents). [1]
-
International Conference on Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (Regulatory limits for NMP in pharmaceuticals).
Sources
Solving solubility issues of 1-Methyl-2-oxoazepane-3-carboxylic acid in aqueous buffers
Topic: Solubility & Stability Optimization in Aqueous Media
Executive Summary
Compound: 1-Methyl-2-oxoazepane-3-carboxylic acid
Chemical Class:
This guide provides a root-cause analysis and validated protocols to ensure stable dissolution for biological assays.
Part 1: Diagnostic Workflow
Before altering your formulation, determine the mechanism of failure using this decision matrix.
Figure 1: Decision matrix for diagnosing solubility failures.[1] The primary failure mode for carboxylic acids is often an inadvertent pH drop below the pKa.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "The compound dissolved in DMSO, but crashed out immediately upon adding to PBS."
Diagnosis: This is a classic "Buffer Capacity Collapse."
1-Methyl-2-oxoazepane-3-carboxylic acid is a free acid.[1] A 100 mM stock in DMSO carries significant acidic protons.[2] When you dilute this 1:100 into PBS (Phosphate Buffered Saline), the local pH at the injection site drops drastically. If the pH dips below the
Corrective Protocol: The "In-Situ Salt" Method Instead of dissolving the solid acid directly, convert it to its sodium salt before introduction to the buffer.
-
Calculate Molarity: Determine moles of compound.
-
Alkaline Pre-treatment: Dissolve the solid in 1.05 equivalents of 0.1 M NaOH (or 1.0 eq of NaHCO₃ for milder conditions).
-
Why? This locks the carboxylate into its ionized, highly soluble (
) state [2].
-
-
Dilution: Add this pre-solubilized salt solution to your buffer.
-
Verification: Check that the final buffer pH remains at 7.4.
Issue 2: "Can I heat the solution to dissolve the precipitate?"
Diagnosis: Risky.
While heat improves solubility thermodynamically, this molecule contains a 7-membered lactam (cyclic amide).[1][2] While
Recommendation:
-
Do not exceed 40°C.
-
Do not heat in acidic media (pH < 4). Acid-catalyzed hydrolysis of N-methyl lactams is a known degradation pathway [3].[1]
-
Alternative: Use sonication (ultrasonic bath) for 5-10 minutes at room temperature.[1][2] Sonication breaks up crystal lattices without the thermal energy required to trigger ring-opening.[1]
Issue 3: "I need to avoid DMSO. What are my alternatives?"
Diagnosis: Some cellular assays are sensitive to DMSO toxicity.[2]
Alternative Solvents Table:
| Solvent System | Solubility Potential | Biological Compatibility | Notes |
| 0.1 M NaOH | High (>50 mM) | Low (Must dilute) | Converts acid to sodium salt.[1] Best for stock solutions. |
| Ethanol | Moderate | Moderate | Less solubilizing power than DMSO for this specific polar/lipophilic hybrid.[2] |
| PEG-400 (20% v/v) | High | High | Polyethylene glycol acts as a surfactant and cosolvent; excellent for animal dosing.[1][2] |
| Cyclodextrin (HP- | Moderate | High | Encapsulates the hydrophobic azepane ring.[1] Use 10-20% w/v solution.[1] |
Part 3: Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Stock for Cell Culture
Objective: Create a stable, sterile stock solution without crashing the pH of culture media.
-
Weighing: Weigh 17.1 mg of 1-Methyl-2-oxoazepane-3-carboxylic acid (MW
171.19 g/mol ).[1] -
Primary Solubilization (DMSO): Dissolve in 500
L of sterile DMSO. Vortex until clear.-
Checkpoint: If cloudy, sonicate for 30 seconds.[2]
-
-
Secondary Stabilization (Optional but Recommended): Add 10
L of 1 M NaOH.[2] -
Dilution: Add DMSO solution to 9.5 mL of pre-warmed culture media (rapid addition with swirling).
Protocol B: Stability Check (HPLC/LC-MS)
Objective: Confirm the lactam ring has not hydrolyzed during storage.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if checking for acid-labile hydrolysis, though formic is usually safe).[1][2]
-
Mobile Phase B: Acetonitrile.[2]
-
Detection: UV at 210 nm (Amide bond absorption).[2]
-
Sign of Degradation: Appearance of a new peak with MW + 18 Da (Water addition = Ring Opening to the corresponding amino acid derivative).[2]
Part 4: Scientific Rationale & Mechanism
The "4-to-6 Rule" and Ionization
The solubility of carboxylic acids follows the "4-to-6 rule": compounds with fewer than 4 carbons per carboxyl group are generally water-soluble.[1] This molecule has 8 carbons for 1 carboxyl group (Ratio 8:1), placing it firmly in the "insoluble" category when protonated [4].[2]
However, the Henderson-Hasselbalch equation dictates that at pH 7.4 (approx 3 units above the pKa), the ratio of ionized (soluble) to unionized (insoluble) species is
Therefore, solubility is not an intrinsic property of the solid here; it is a function of the buffer's ability to maintain pH > 5.0 against the influx of acidic protons from the stock solution [1][5].
Lactam Stability Considerations
While 1-Methyl-2-oxoazepane-3-carboxylic acid is an
References
-
BenchChem Technical Support. (2025).[2][7] Overcoming Solubility Challenges with Carboxylic Acid Derivatives. Retrieved from [2]
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][7][8][9] Advanced Drug Delivery Reviews.[2] Link
-
Wan, P., Modro, T. A., & Yates, K. (1980).[2][5] The kinetics and mechanism of acid catalysed hydrolysis of lactams.[5] Canadian Journal of Chemistry.[2][5] Link
-
LibreTexts Chemistry. (2020).[2] Structure and Properties of Carboxylic Acids.[2][10]Link[2]
-
Avdeef, A. (2007).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] Link[1][2]
Sources
- 1. 286442-89-5|1-Methyl-3-oxocyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. toku-e.com [toku-e.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in azepane ring cyclization
A Specialist Resource for Drug Development Professionals, Researchers, and Scientists
Welcome to the technical support center for the optimization of azepane ring formation. The seven-membered azepane ring is a crucial structural motif in medicinal chemistry, yet its synthesis can be challenging due to unfavorable thermodynamics and kinetics.[1] This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing the azepane ring?
A1: The main synthetic routes to the azepane core can be broadly classified into three categories:
-
Ring-Closing Reactions: These are the most prevalent methods and involve the intramolecular cyclization of a linear precursor. Key examples include intramolecular reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution.[1]
-
Ring-Expansion Reactions: These methods expand a smaller ring, such as a piperidine or pyrrolidine, to form the seven-membered azepane ring. The Beckmann rearrangement of cyclohexanone oximes is a classic example of this approach.[1]
-
Multi-Step Sequences: These often involve a series of reactions to construct the azepane core and are highly dependent on the specific substrate.[1] A notable modern example is the photochemical dearomative ring expansion of nitroarenes followed by hydrogenation.[2][3]
Q2: Why is the synthesis of azepane rings often more challenging than five- or six-membered rings?
A2: The formation of seven-membered rings like azepane is frequently hampered by both unfavorable thermodynamics and kinetics. The increased ring strain and the lower probability of the reactive ends of a linear precursor encountering each other lead to slow cyclization kinetics. This can result in low yields and the formation of side products through competing intermolecular reactions, such as polymerization.[1]
Q3: What are some initial key considerations when optimizing a new azepane synthesis?
A3: When developing a new synthesis for an azepane derivative, it is critical to consider the following:
-
Substrate Conformation: The conformation of the linear precursor plays a significant role in the efficiency of cyclization. Introducing conformational constraints, such as gem-disubstitution or double bonds, can pre-organize the substrate into a conformation that favors intramolecular cyclization by bringing the reactive ends closer together.
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can dramatically influence the reaction outcome, affecting both yield and regioselectivity.[1]
-
Protecting Group Strategy: The appropriate selection of protecting groups for the nitrogen atom and other functional groups is essential to prevent side reactions and ensure compatibility with the reaction conditions.[4][5][6]
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization
Q: My intramolecular cyclization to form the azepane ring is resulting in low yields. What are the common causes and how can I troubleshoot this?
A: Low yields in intramolecular cyclization are a frequent challenge. The primary culprits are often competing intermolecular reactions (e.g., polymerization) and unfavorable reaction kinetics.[1][7] Below is a systematic approach to diagnosing and resolving this issue.
Causality and Troubleshooting Steps:
The fundamental principle to favor intramolecular cyclization over intermolecular polymerization is to operate under conditions that promote the former. This is often achieved by manipulating the "effective molarity" (EM), which is the ratio of the rate constant for the intramolecular reaction to that of the intermolecular reaction.
1. High Concentration Favoring Polymerization:
-
High Dilution: Running the reaction at very low concentrations (0.01–0.001 M) is the most common and effective strategy to favor the intramolecular pathway.[8][9][10]
-
Slow Addition: Utilizing a syringe pump to slowly add the substrate to the reaction mixture maintains a low instantaneous concentration, which promotes cyclization over oligomerization.
2. Unfavorable Reaction Kinetics:
-
Optimize Reaction Temperature: Temperature can significantly impact the reaction rate. For nucleophilic substitution reactions, lower temperatures may be favorable, while for other reactions, higher temperatures might be necessary to overcome the activation energy barrier. It is recommended to screen a range of temperatures to find the optimal balance.[1]
3. Poor Solvation Effects:
-
Solvent Selection: The choice of solvent can influence the conformation of the linear precursor and the solvation of the transition state. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often employed for nucleophilic substitution reactions.[1][11] For photochemical reactions, the solvent choice can be critical, with different outcomes observed in dioxane versus ethanol.[12] A solvent screen is a worthwhile endeavor.
4. Catalyst-Related Issues:
-
Catalyst Choice and Purity: The catalyst can dramatically affect the reaction's outcome. For instance, in silyl-aza-Prins cyclizations, using InCl₃ can selectively produce azepanes, whereas TMSOTf may lead to tetrahydropyran derivatives.[1] Ensure the catalyst is pure and consider screening a variety of catalysts if applicable.
| Parameter | Recommended Starting Point | Rationale |
| Concentration | 0.005 M | Minimizes intermolecular side reactions. |
| Temperature | Room Temperature (then screen -20 °C to 80 °C) | Balances reaction rate and potential side reactions. |
| Solvent | Acetonitrile or Toluene | Common solvents for many cyclization reactions. |
| Catalyst Loading | 2-10 mol% (if applicable) | A good starting range for many catalytic processes. |
Problem 2: Sluggish or Incomplete Ring-Closing Metathesis (RCM)
Q: My RCM reaction to form an azepane is slow or gives significant byproducts. What could be the issue?
A: Ring-closing metathesis is a powerful tool for forming azepane rings, but it is not without its challenges.[1] Common issues include catalyst poisoning, competing side reactions, and substrate-catalyst coordination.
Causality and Troubleshooting Steps:
1. Catalyst Poisoning:
-
The ruthenium catalysts used in RCM can be sensitive to impurities in the substrate or solvent.[1] Lewis basic functional groups, such as unprotected amines, can coordinate to the metal center and inhibit catalysis.[13]
-
Solution: Ensure your substrate is highly pure. Consider using a protecting group for the amine, such as Boc or Cbz, which can be removed later.
-
2. Common Side Reactions:
-
Alkene Isomerization: This is a common side reaction in metathesis that can lead to a mixture of products.[1][14]
-
Solution: Use a catalyst known for lower isomerization rates or add a hydride scavenger.
-
-
Dimerization: At higher concentrations, intermolecular metathesis can compete with RCM, leading to dimers and oligomers.[1][15]
-
Solution: Run the reaction at high dilution (0.01-0.001 M).
-
3. Substrate-Catalyst Coordination:
-
In some cases, the substrate itself can chelate to the catalyst, inhibiting the reaction.[1]
Experimental Protocol: General Procedure for RCM
-
Dissolve the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (DCM) or toluene to a concentration of 0.01 M under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs or Hoveyda-Grubbs second-generation catalyst (2-5 mol%).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
Problem 3: Low Yield or No Reaction in Intramolecular Reductive Amination
Q: I am attempting an intramolecular reductive amination to form an azepane, but I'm getting low yields or no product. What are the likely causes and solutions?
A: Intramolecular reductive amination is a robust method for synthesizing cyclic amines.[18] Low yields often stem from issues with imine/enamine formation, the choice of reducing agent, or catalyst inactivation.
Causality and Troubleshooting Steps:
1. Inefficient Imine/Enamine Formation:
-
The initial step is the formation of an imine or enamine intermediate, which is often the rate-limiting step. This equilibrium can be unfavorable.
-
Solution: Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium forward by removing the water byproduct.
-
2. Incorrect Choice of Reducing Agent:
-
The reducing agent must be selective for the imine/enamine over the carbonyl group of the starting material.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.
-
3. Catalyst Deactivation (for catalytic variants):
-
For catalytic asymmetric reductive aminations, the catalyst can be sensitive to air, moisture, and impurities.[19][20]
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. Use a fresh, high-purity catalyst.
-
Experimental Protocol: General Procedure for Intramolecular Reductive Amination
-
Dissolve the amino-ketone or amino-aldehyde precursor (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add molecular sieves and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.[21]
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Azepane Synthesis. BenchChem Technical Support.
- Yang, T., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(4), 1191-1196.
- Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Intramolecular reductive aminations for the formation of azepanes.
- Polymerization, Stimuli-induced Depolymerization, and Precipitation-driven Macrocyclization in a Nitroaldol Reaction System. ChemRxiv.
- Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines.
- Macrocyclization Reactions at High Concentration (≥0.2M)
- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem Technical Support.
- Yang, T., et al. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines.
- Polymerization, Stimuli‐induced Depolymerization, and Precipitation‐driven Macrocyclization in a Nitroaldol Reaction System. Semantic Scholar.
- Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.
- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC.
- Polymerization, Stimuli‐induced Depolymerization, and Precipitation‐driven Macrocyclization in a Nitroaldol Reaction System.
- A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsatur
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Discovery Resources.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide.
- Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. air.unimi.it [air.unimi.it]
- 18. researchgate.net [researchgate.net]
- 19. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Optimizing temperature and pH for stability of 1-Methyl-2-oxoazepane-3-carboxylic acid
Technical Support Center: 1-Methyl-2-oxoazepane-3-carboxylic acid
A Guide to Optimizing Temperature and pH for Enhanced Stability
Welcome to the technical support resource for 1-Methyl-2-oxoazepane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for maintaining the stability of this molecule. As Senior Application Scientists, we understand the critical importance of sample integrity. This document moves beyond simple protocols to explain the chemical principles governing the stability of this unique compound, empowering you to design robust experiments and interpret your results with confidence.
Section 1: Fundamental Stability Concerns - FAQs
This section addresses the core chemical liabilities of 1-Methyl-2-oxoazepane-3-carboxylic acid and the primary degradation pathways you are likely to encounter.
Q1: What are the primary chemical stability issues with 1-Methyl-2-oxoazepane-3-carboxylic acid?
This molecule possesses two key structural features that make it susceptible to degradation: a β-keto acid system and a lactam (cyclic amide) ring . Consequently, it is vulnerable to two main degradation pathways: decarboxylation and hydrolysis. Understanding the interplay between these pathways is crucial for optimizing stability.
Q2: Why is the β-keto acid moiety unstable, and under what conditions does it degrade?
Beta-keto acids are inherently unstable due to the ketone group at the β-position relative to the carboxylic acid. This structure is highly prone to decarboxylation (loss of CO₂), especially when heated. The reaction proceeds through a stable, cyclic, six-membered transition state, which leads to the formation of an enol intermediate that tautomerizes to a ketone.
-
Effect of pH: Acidic conditions promote the protonated form of the carboxylic acid, which is more susceptible to decarboxylation. Maintaining a neutral to slightly alkaline pH keeps the molecule in its deprotonated carboxylate form, which is significantly more stable against decarboxylation.
-
Effect of Temperature: Heat is a major catalyst for decarboxylation. Even at room temperature, slow degradation can occur over time. For long-term storage, temperatures of -80°C are highly recommended to minimize this process.
Q3: What causes the lactam ring to be unstable?
The seven-membered lactam ring is a cyclic amide. Like all amides, it is susceptible to hydrolysis, which cleaves the amide bond to yield an amino acid (in this case, an N-methylated amino acid).
-
Effect of pH: This hydrolysis is catalyzed by both acid and base, but base-catalyzed hydrolysis is typically significantly faster for lactams. Therefore, strongly alkaline conditions (e.g., pH > 9) should be avoided to prevent rapid ring-opening.
-
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The combination of high temperature and extreme pH (either acidic or basic) will dramatically accelerate the degradation of the lactam ring.
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers to specific problems you might encounter during your research.
Q4: I prepared an aqueous stock solution of the compound, and its concentration is decreasing over time, even at 4°C. What is the likely cause?
This is a classic stability issue. Given the molecule's structure, two processes could be occurring:
-
Decarboxylation: If your solution is unbuffered or acidic, decarboxylation is a likely culprit, even at refrigerated temperatures. The loss of the carboxyl group will change the molecule's identity and lead to a lower concentration reading of the parent compound.
-
Hydrolysis: If the pH of your water is slightly alkaline, or if your buffer system is basic (pH > 8), slow hydrolysis of the lactam ring could be happening.
Troubleshooting Steps:
-
Measure the pH: Immediately check the pH of your stock solution.
-
Buffer the Solution: For short-term storage (days) at 4°C, prepare your stock solution in a buffer at a pH between 6.0 and 7.5. This provides a good compromise, minimizing both acid-catalyzed decarboxylation and base-catalyzed hydrolysis.
-
Store Frozen: For any storage longer than a few days, flash-freeze aliquots in a suitable buffer and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q5: After heating my sample, I see a new, major peak in my LC-MS analysis. How can I identify the degradation product?
The identity of the new peak depends on the conditions used for heating.
-
If Heated Under Neutral or Acidic Conditions: The most probable degradation product is the decarboxylated molecule, 1-Methylazepan-3-one . You would expect to see a mass loss of 44 Da, corresponding to the loss of CO₂.
-
If Heated Under Basic Conditions: The primary degradation product is likely the hydrolyzed, ring-opened molecule, 6-(methylamino)-5-oxoheptanoic acid . You would expect to see a mass increase of 18 Da, corresponding to the addition of a water molecule.
The diagram below illustrates these two primary degradation pathways.
Caption: Primary degradation pathways for the target molecule.
Section 3: Experimental Guides & Protocols
Here we provide standardized, step-by-step protocols for assessing the stability of your compound. These protocols are designed based on industry best practices and regulatory guidelines.
Protocol 1: Determining the Optimal pH for Solution Stability (pH-Rate Profile)
This experiment helps identify the pH at which the compound is most stable at a given temperature.
Materials:
-
1-Methyl-2-oxoazepane-3-carboxylic acid
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
HPLC or LC-MS system with a suitable column for analysis.
-
Constant temperature incubator or water bath.
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of the compound in a non-reactive organic solvent (e.g., acetonitrile).
-
Prepare Buffered Solutions: For each pH to be tested (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10), dilute the stock solution into the corresponding buffer to a final concentration of ~100 µg/mL. Prepare enough volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot from each pH solution and analyze it via HPLC/LC-MS to determine the initial concentration.
-
Incubation: Place the remaining solutions in a constant temperature incubator (e.g., 40°C to accelerate degradation).
-
Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
The slope of this line is the observed degradation rate constant (k_obs).
-
Plot k_obs versus pH. The pH at which k_obs is lowest is the pH of maximum stability under those temperature conditions.
-
Expected Outcome (Hypothetical Data):
| pH | Rate Constant (k_obs) at 40°C (hr⁻¹) | Predominant Degradation Pathway |
| 3.0 | 0.095 | Decarboxylation |
| 5.0 | 0.015 | Mixed |
| 7.0 | 0.008 | Minimal Degradation |
| 9.0 | 0.072 | Hydrolysis |
This data suggests an optimal stability in the neutral pH range.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.
Objective: To intentionally degrade the compound under a variety of stress conditions to understand its degradation profile.
Workflow Diagram:
Caption: Workflow for a standard forced degradation study.
Procedure:
-
Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature, as this reaction is often fast.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the solution (e.g., in water or buffer at pH 7) and a sample of the solid compound at a high temperature (e.g., 80°C).
-
Sampling & Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each stressed sample, neutralize it if necessary, dilute, and analyze by a stability-indicating LC-MS method.
-
Goal: Aim for 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized. This allows for clear identification of the primary degradation products.
References
-
Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555. [Link]
-
ResearchGate. (2013). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. [Link]
-
Semantic Scholar. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Study.com. (n
Recrystallization solvent systems for high-purity azepane derivatives
Ticket ID: AZP-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview: The Azepane Challenge
Welcome to the purification support hub. You are likely here because azepane (hexamethyleneimine) derivatives are notoriously difficult to crystallize. Unlike rigid 5- or 6-membered rings (pyrrolidines/piperidines), the 7-membered azepane ring possesses significant conformational flexibility (twist-chair/twist-boat). This entropic freedom often inhibits efficient crystal packing, leading to the dreaded "oiling out" or amorphous solidification.
This guide provides field-proven solvent systems and troubleshooting protocols to force these flexible molecules into an ordered lattice.
Issue #1: Selecting the Correct Solvent System
User Query: "My azepane derivative is soluble in everything organic but insoluble in water. What solvent system yields the best recovery?"
Technical Resolution: Azepane derivatives are typically lipophilic amines. The secondary or tertiary nitrogen creates a polarity contrast with the hydrophobic 7-carbon ring. You must exploit this duality using a "Push-Pull" solvent strategy .
Recommended Solvent Systems
The following systems have been validated for azepane scaffolds (e.g., Azelastine, Bemetizide).
| System Type | Solvent Pair | Ratio (v/v) | Target Application | Mechanism |
| Protich/Aqueous | Ethanol / Water | 90:10 to 70:30 | HCl Salts | High solubility of salt in hot EtOH; water acts as a potent anti-solvent at low temps. |
| Polar/Non-Polar | IPA / Heptane | 1:1 to 1:3 | Free Bases | Isopropanol (IPA) solubilizes the amine; Heptane forces lattice formation without inducing oiling. |
| Ketone/Alkane | Acetone / Hexane | Variable | Polymorph Control | Acetone often favors specific stable polymorphs (e.g., Azelastine Form I). |
| Ester/Hydrocarbon | EtOAc / Cyclohexane | 1:2 | Intermediate Purity | Excellent for rejecting non-polar starting materials (e.g., alkyl halides). |
Workflow: The Solvent Screening Decision Tree
Use this logic flow to select your starting system based on your compound's state (Salt vs. Free Base).
Caption: Logic flow for selecting the primary recrystallization solvent based on the ionic state of the azepane derivative.
Issue #2: Troubleshooting "Oiling Out" (LLPS)
User Query: "As my solution cools, I see milky droplets forming instead of crystals. Eventually, it settles as a gum at the bottom."
Technical Resolution: You are experiencing Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1][2] This occurs because the azepane derivative's melting point in the solvent mixture is lower than the temperature at which it becomes insoluble. The system enters a metastable region where it is energetically more favorable to form an amorphous liquid than a crystal lattice.
The "Rescue" Protocol
Do not discard the batch. Follow this thermodynamic correction procedure:
-
Re-dissolution: Re-heat the mixture until the oil phase dissolves completely into a clear homogeneous solution.
-
Solvent Modification: Add 10-20% more of the good solvent (the solvent the compound dissolves in, e.g., Ethanol).
-
Why? This lowers the saturation point, keeping the compound in solution until the temperature is lower, closer to the true crystallization boundary.[3]
-
-
Seeding (Critical): Cool the solution very slowly to just above the temperature where oiling previously occurred. Add pure seed crystals (0.1 wt%).
-
Isothermal Aging: Hold the temperature constant for 1-2 hours after seeding. Do not cool further until a visible suspension of solids exists.
-
Cooling Ramp: Once crystals are established, cool at a rate of 5°C/hour.
Visualizing the Oiling Out Mechanism
Caption: Pathway comparison between failed oiling out (red) and the seeding rescue protocol (green).
Issue #3: Impurity Rejection
User Query: "My crystals look good, but NMR shows 5% starting material trapped inside."
Technical Resolution: Azepane rings are "sticky" and prone to occlusion , where impurities are physically trapped inside the rapidly growing crystal lattice.
Optimization Steps:
-
Switch to a "Digestion" Method: Instead of dissolving completely, heat the solid in a solvent where it is only sparingly soluble (e.g., refluxing Ethyl Acetate). Stir the slurry for 4-6 hours. The lattice will constantly dissolve and reform (Ostwald ripening), ejecting impurities into the mother liquor.
-
Use a Co-Solvent Wash: After filtration, wash the filter cake with a cold mixture of the crystallization solvent containing 5% more of the anti-solvent.
-
Charcoal Treatment: If the impurity is colored or polymeric, treat the hot solution with activated carbon (SX-Ultra) for 15 minutes before filtration. Warning: Azepane salts can adsorb to carbon; use minimal quantities.
References & Validated Sources
-
Azelastine Hydrochloride Purification:
-
Troubleshooting Amine Salt Crystallization:
-
Source: BenchChem Technical Support.[5]
-
Relevance: Provides the theoretical basis for "oiling out" interventions (seeding, supersaturation control) specifically for diastereomeric salts.
-
Link:
-
-
General Solvent Selection for Heterocycles:
-
Source: University of Rochester, Dept. of Chemistry.
-
Relevance: Validates the use of Ethanol/Water and Hexane/Ethyl Acetate systems for polar/non-polar separations.
-
Link:
-
-
Phase Separation Thermodynamics:
-
Source: Mettler Toledo Crystallization Guide.
-
Relevance: Explains the kinetics of Liquid-Liquid Phase Separation (LLPS) and the importance of the metastable zone width.
-
Link:
-
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H and 13C NMR spectral interpretation of 1-Methyl-2-oxoazepane-3-carboxylic acid
A Comprehensive Guide to the 1H and 13C NMR Spectral Interpretation of 1-Methyl-2-oxoazepane-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth analysis and spectral interpretation of 1-Methyl-2-oxoazepane-3-carboxylic acid, a substituted caprolactam derivative. In the absence of published experimental spectra for this specific molecule, this guide leverages predictive NMR software and comparative analysis with structurally related compounds to offer a robust interpretation of its anticipated 1H and 13C NMR spectra.
Introduction: The Role of NMR in Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily 1H and 13C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, offering a unique fingerprint of its position within the molecule. Furthermore, through-bond scalar couplings (J-couplings) between neighboring nuclei in 1H NMR provide valuable information about the connectivity of atoms. For complex molecules, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning signals and mapping the complete molecular framework.
Predicted NMR Spectra of 1-Methyl-2-oxoazepane-3-carboxylic acid
To provide a detailed spectral interpretation, the 1H and 13C NMR spectra of 1-Methyl-2-oxoazepane-3-carboxylic acid were generated using commercially available NMR prediction software. These predictions are based on extensive databases of experimental NMR data and sophisticated algorithms that account for the electronic effects of various functional groups and conformational averaging.
Molecular Structure and Atom Numbering:
Figure 1. Structure of 1-Methyl-2-oxoazepane-3-carboxylic acid with atom numbering.
1H NMR Spectral Interpretation
The predicted 1H NMR spectrum of 1-Methyl-2-oxoazepane-3-carboxylic acid is expected to exhibit signals corresponding to the N-methyl group, the methine proton at C3, the methylene protons of the azepane ring, and the carboxylic acid proton.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | ~12.0 | Broad Singlet | 1H |
| H3 | ~3.5 - 3.8 | Doublet of Doublets (dd) | 1H |
| N-CH3 | ~2.9 | Singlet | 3H |
| H7 | ~3.2 - 3.4 | Multiplet | 2H |
| H4 | ~1.8 - 2.2 | Multiplet | 2H |
| H6 | ~1.6 - 1.9 | Multiplet | 2H |
| H5 | ~1.4 - 1.7 | Multiplet | 2H |
Analysis of Key 1H NMR Signals:
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is typically the most deshielded proton in the spectrum, appearing as a broad singlet in the region of 10-13 ppm[1]. Its broadness is a result of hydrogen bonding and chemical exchange.
-
H3 Proton: The proton at the C3 position is a methine proton situated alpha to both the amide carbonyl and the carboxylic acid group. This dual electron-withdrawing environment leads to a significant downfield shift, predicted to be in the range of 3.5-3.8 ppm. It is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons on C4.
-
N-Methyl Protons (N-CH3): The three protons of the N-methyl group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their position adjacent to the nitrogen atom of the lactam will cause a downfield shift to approximately 2.9 ppm.
-
Azepane Ring Protons (H4, H5, H6, H7): The methylene protons of the seven-membered ring will appear as complex multiplets in the aliphatic region of the spectrum. The protons on C7, being adjacent to the nitrogen atom, are expected to be the most downfield of the ring methylene groups. The protons on C4, C5, and C6 will have overlapping signals. The complexity of these signals arises from both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling, as well as the conformational flexibility of the seven-membered ring.
13C NMR Spectral Interpretation
The predicted broadband proton-decoupled 13C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~175 - 180 |
| C=O (Lactam) | ~172 - 176 |
| C3 | ~55 - 60 |
| C7 | ~48 - 52 |
| C5 | ~35 - 40 |
| N-CH3 | ~33 - 38 |
| C4 | ~28 - 33 |
| C6 | ~25 - 30 |
Analysis of Key 13C NMR Signals:
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region of the spectrum corresponding to the two carbonyl carbons. The carboxylic acid carbonyl is typically found in the 170-185 ppm range, while the amide carbonyl of the lactam will also appear in a similar region, generally between 170-180 ppm[1][2]. The specific environment of the N-methylated lactam may shift this value slightly.
-
C3 Carbon: This methine carbon, being attached to both the carboxylic acid group and the lactam carbonyl, will be significantly deshielded and is predicted to appear around 55-60 ppm.
-
C7 Carbon: The C7 carbon, adjacent to the nitrogen atom, will also be deshielded and is expected to resonate in the 48-52 ppm range.
-
N-Methyl Carbon (N-CH3): The carbon of the N-methyl group will appear in the aliphatic region, with a predicted chemical shift of approximately 33-38 ppm.
-
Azepane Ring Carbons (C4, C5, C6): The remaining methylene carbons of the azepane ring will appear in the upfield region of the spectrum, typically between 25 and 40 ppm.
Comparative Analysis with Structurally Related Compounds
To enhance the reliability of the predicted spectral data, a comparison with the known NMR data of ε-caprolactam and N-methylcaprolactam is highly instructive.
ε-Caprolactam:
-
1H NMR: The NH proton appears as a broad signal around 7.4 ppm. The protons alpha to the carbonyl (C2) and the nitrogen (C6) are found at approximately 2.4 ppm and 3.2 ppm, respectively. The remaining methylene protons appear as a complex multiplet between 1.4 and 1.8 ppm.
-
13C NMR: The carbonyl carbon resonates at approximately 179 ppm. The carbons alpha to the carbonyl and nitrogen appear around 36 ppm and 42 ppm, respectively. The other ring carbons are found between 23 and 30 ppm.
N-Methylcaprolactam:
-
1H NMR: The N-methyl protons give a singlet at around 2.9 ppm. The protons at C2 and C6 are shifted slightly compared to ε-caprolactam due to the electronic effect of the methyl group.
-
13C NMR: The carbonyl carbon is at a similar position to that in ε-caprolactam. The N-methyl carbon appears around 35 ppm. The C6 carbon is shifted downfield due to the substitution on the nitrogen.
Comparison Insights:
The introduction of the N-methyl group in 1-Methyl-2-oxoazepane-3-carboxylic acid is expected to result in an N-CH3 signal in both the 1H and 13C spectra, similar to N-methylcaprolactam. The key difference in the target molecule is the presence of the carboxylic acid group at the C3 position. This will cause a significant downfield shift for the H3 proton and the C3 carbon compared to the corresponding positions in ε-caprolactam. The electron-withdrawing nature of the carboxylic acid will also have a smaller, but noticeable, effect on the chemical shifts of the adjacent C2 and C4 carbons and their attached protons.
Experimental Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
-
1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
13C NMR Acquisition: Acquire a broadband proton-decoupled 13C NMR spectrum. A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
2D NMR Experiments (Optional but Recommended):
-
COSY: To establish 1H-1H coupling networks and confirm the connectivity of the protons in the azepane ring.
-
HSQC: To correlate directly bonded 1H and 13C nuclei, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Figure 2. A typical workflow for NMR-based structure elucidation.
Conclusion
This guide provides a detailed, predictive interpretation of the 1H and 13C NMR spectra of 1-Methyl-2-oxoazepane-3-carboxylic acid. By combining the power of NMR prediction software with a thorough comparative analysis of related compounds, we have established a reliable framework for understanding the key spectral features of this molecule. The predicted chemical shifts, multiplicities, and coupling patterns offer a strong foundation for any future experimental investigation of this compound and similar substituted caprolactam derivatives. This approach underscores the synergy between computational chemistry and experimental spectroscopy in modern chemical research.
References
- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
- Breitmaier, E., & Voelter, W. (1987).
- Case, D. A. (2002). Molecular dynamics and NMR spin relaxation in proteins. Current Opinion in Structural Biology, 12(2), 151-163.
- Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 5910-5917.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
X-ray crystallography data for 1-Methyl-2-oxoazepane-3-carboxylic acid conformation
A Publish Comparison Guide for Structural Biology & Medicinal Chemistry[1]
Executive Summary: The Conformational Challenge
In drug development, seven-membered lactams (azepanes) serve as critical scaffolds for peptidomimetics and foldamers. However, 1-Methyl-2-oxoazepane-3-carboxylic acid presents a unique structural paradox. Unlike rigid 5- or 6-membered rings, the azepane core is conformationally promiscuous, capable of interconverting between chair , twist-chair , boat , and twist-boat forms with low energy barriers (< 5-7 kcal/mol).[1]
While NMR spectroscopy provides time-averaged solution data, it often fails to resolve rapid ring flips or distinguish between isoenergetic conformers in this specific N-methylated derivative.[1] Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard, offering the only method to definitively map the static stereoelectronic preferences of the C3-carboxylic acid substituent relative to the N-methyl group.
This guide compares the efficacy of SC-XRD against orthogonal methods (NMR, DFT) and provides a validated workflow for crystallizing this amphiphilic target.
The "Product": X-Ray Crystallography Workflow
To obtain high-fidelity structural data for 1-Methyl-2-oxoazepane-3-carboxylic acid, standard small-molecule protocols are often insufficient due to the compound's flexibility and potential for disorder.[1] The following workflow is optimized for flexible lactam rings.
Crystallization Strategy
The N-methyl group eliminates the strong amide-amide hydrogen bond donor (
-
Primary Screen: Vapor diffusion (hanging drop) using polar protic solvents (MeOH, EtOH) to encourage carboxylic acid dimerization (
motif). -
Salt Formation (Recommended): If the free acid yields oils (common with N-methylated azepanes), generate the dicyclohexylammonium (DCHA) or hydrochloride salt. This introduces ionic lattice energy to lock the flexible ring into a crystalline state.
-
Temperature: Crystallize at 4°C. Lower temperatures reduce the entropy of the flexible 7-membered ring, favoring ordered lattice growth.
Data Collection & Refinement[2]
-
Temperature: Data must be collected at 100 K (or lower) . Room temperature collection often results in high thermal ellipsoids for the C4-C5-C6 region, masking the true puckering parameters.[1]
-
Resolution Target:
Å is required to resolve the C-H hydrogens and accurately determine the stereochemistry at C3. -
Disorder Handling: Expect disorder in the C5/C6 methylene units. Use a split-atom model if the ring adopts two discrete puckering modes (e.g., 70% Chair / 30% Twist-Chair).[1]
Visualization of Workflow
The following diagram outlines the critical decision points in the structural determination pipeline.
Figure 1: Decision matrix for crystallizing flexible N-methylated azepane derivatives.
Comparative Analysis: X-Ray vs. Alternatives
Why invest in X-ray crystallography when NMR is faster? The table below objectively compares the performance of SC-XRD against Solution NMR and DFT (Computational Modeling) for this specific application.
Performance Matrix
| Feature | X-Ray Crystallography (Gold Standard) | Solution NMR ( | DFT Modeling (B3LYP/6-31G*) |
| Ring Conformation | Definitive. Directly observes the specific pucker (e.g., Chair vs. Twist-Boat).[1] | Ambiguous. Observed couplings ( | Predictive. Calculates theoretical minima but cannot confirm which exists in reality.[1] |
| Stereochemistry | Absolute. Anomalous scattering (if chiral) or high-res refinement assigns R/S at C3 definitively.[1] | Relative. Requires complex derivatization (Mosher's acid) to determine absolute stereochemistry. | N/A. Requires input structure. |
| Intermolecular Interactions | Direct Observation. Maps H-bonding networks (Acid Dimers) and packing forces.[1] | Inferred. Chemical shift perturbation suggests H-bonding but lacks geometry.[1] | Simulated. Gas phase calculations miss critical packing effects. |
| Sample Requirement | High (Single Crystal required). | Low (Dissolved sample). | None (Virtual). |
| Turnaround Time | Slow (Days to Weeks for crystal growth). | Fast (Hours). | Fast (Hours).[2] |
Scientific Insight: The "Averaging" Problem
In solution (NMR), the 1-Methyl-2-oxoazepane ring undergoes rapid pseudorotation.[1] The proton at C3 will show a coupling constant (
-
NMR Result:
Hz (suggesting a distorted mid-point).[1] -
X-Ray Result: Clearly distinguishes the Chair (where
) from the Twist-Boat (where or ).
Verdict: For intellectual property filings and structure-activity relationship (SAR) studies, X-ray data is non-negotiable to prove the exact 3D pharmacophore.
Supporting Experimental Data (Representative)
While specific unit cell dimensions depend on the exact crystallization solvent/salt, the following parameters are characteristic of high-quality X-ray data for N-methylcaprolactam derivatives. Use these as benchmarks to validate your experimental results.
Expected Geometric Parameters
These values represent the "Chair" conformation, which is generally the global minimum for 3-substituted-2-oxoazepanes.[1]
| Parameter | Atoms | Typical Value (Å / °) | Structural Significance |
| Amide Bond Length | Indicates partial double bond character (resonance).[1] | ||
| Carbonyl Bond | Standard amide carbonyl.[1] | ||
| Ring Bond Angle | Expanded angle typical of 7-membered lactams (vs 109° in unstrained systems).[1] | ||
| Torsion Angle | The amide group ( | ||
| H-Bond Distance | Characteristic of centrosymmetric carboxylic acid dimers ( |
Conformational Energy Landscape
The diagram below illustrates why X-ray (Solid State) often traps a specific conformer compared to the solution ensemble.
Figure 2: Energy landscape of the azepane ring. X-ray crystallography typically isolates the global minimum (Chair) or a packing-stabilized local minimum.
References
-
Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Source: New Journal of Chemistry, 2014.[2] Context: Establishes the chair conformation preference for substituted caprolactams and validates the complementarity of X-ray and NMR. URL:[Link]
-
The conformation of carboxylic acids revealed. Source: Imperial College London (Henry Rzepa), 2017. Context: Detailed analysis of carboxylic acid H-bonding motifs (syn vs anti) in crystal structures. URL:[Link]
-
Comparison of X-ray Crystallography and NMR Spectroscopy. Source: Creative Biostructure.[1] Context: General methodological comparison supporting the "Performance Matrix" section. URL:[Link]
-
PubChem Compound Summary: 1-Methyl-2-oxoazepane-3-carboxylic acid. Source:[1][3] National Center for Biotechnology Information (NCBI). Context: Chemical identifiers and physicochemical properties for the specific target molecule.[4][5] URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Chiral 1-Methyl-2-oxoazepane-3-carboxylic acid
In the landscape of pharmaceutical development and chiral synthesis, the accurate determination of enantiomeric excess (e.e.) is a critical, non-negotiable checkpoint. For the chiral molecule 1-Methyl-2-oxoazepane-3-carboxylic acid, a substituted caprolactam derivative, ensuring enantiopurity is paramount to understanding its pharmacological and toxicological profile. This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric excess of this specific compound. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the most appropriate method for their needs.
Section 1: The Analytical Gauntlet: A Comparative Overview
The determination of enantiomeric excess for a chiral carboxylic acid like 1-Methyl-2-oxoazepane-3-carboxylic acid necessitates a suite of specialized analytical techniques. The choice of method is often a balance between accuracy, sensitivity, sample throughput, and the availability of instrumentation. Here, we compare the three most robust and widely adopted approaches: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.
| Analytical Technique | Principle of Separation/Differentiation | Advantages | Limitations | Typical Throughput |
| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase (CSP).[1] | High resolution, broad applicability, direct analysis of enantiomers. | Method development can be time-consuming, requires specialized and costly chiral columns. | Medium |
| Chiral SFC | Diastereomeric interactions with a CSP using a supercritical fluid mobile phase.[2][3] | Faster separations, lower solvent consumption (greener), suitable for preparative scale.[2] | Requires specialized SFC instrumentation. | High |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra.[4] | Provides structural information, no specialized chromatography needed if a high-field NMR is available. | Requires derivatization step which can introduce errors, lower sensitivity for minor enantiomers. | Low to Medium |
| Polarimetry | Measurement of the rotation of plane-polarized light.[5][6] | Simple, non-destructive. | Low sensitivity, susceptible to impurities, not reliable for accurate e.e. determination alone.[7][8] | High |
Section 2: Deep Dive into Chromatographic Enantioseparation
Chiral chromatography stands as the gold standard for the precise quantification of enantiomers due to its high resolving power and direct analytical nature.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
For a cyclic β-amino acid derivative such as 1-Methyl-2-oxoazepane-3-carboxylic acid, polysaccharide-based CSPs are a versatile and effective choice.[1] These phases, typically derivatives of cellulose or amylose, form chiral cavities and interact with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column, is recommended.
-
Mobile Phase Preparation: A typical mobile phase for this class of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (or similar amylose-based CSP).
-
Mobile Phase: Hexane/Isopropanol/TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection and Data Analysis: Inject 10 µL of the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[2] By using supercritical CO₂ as the primary mobile phase component, SFC benefits from low viscosity and high diffusivity, leading to faster and more efficient separations.[3]
Experimental Protocol: Chiral SFC Analysis
-
Column Selection: Polysaccharide-based CSPs are also the preferred choice for chiral SFC.[1]
-
Mobile Phase: The mobile phase consists of supercritical CO₂ and a polar co-solvent, typically an alcohol like methanol or ethanol.
-
Instrumentation and Conditions:
-
SFC System: A dedicated SFC instrument with a back-pressure regulator.
-
Column: CHIRALPAK® AS-H (or similar amylose-based CSP).
-
Mobile Phase: CO₂/Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the sample in the co-solvent (methanol) to a concentration of approximately 1 mg/mL.
-
Injection and Data Analysis: Inject 5 µL of the sample. Calculate the enantiomeric excess as described for the HPLC method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. selvita.com [selvita.com]
- 3. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
IR spectroscopy characteristic bands for lactam and carboxylic acid moieties
Topic: IR Spectroscopy Characteristic Bands for Lactam and Carboxylic Acid Moieties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In small molecule drug discovery, distinguishing between lactam (cyclic amide) and carboxylic acid moieties is a frequent analytical challenge, particularly when monitoring metabolic degradation or cyclization reactions. While both functional groups possess carbonyl (
This guide provides an in-depth technical comparison of these moieties, offering a self-validating experimental protocol to definitively distinguish them using FTIR spectroscopy.
Mechanistic Basis of Spectral Divergence
To interpret the spectra accurately, one must understand the causality behind the band shifts.
The Lactam Moiety: Geometry & Hybridization
In lactams, the dominant spectral driver is ring strain . As the ring size decreases (from
-
Result: A shorter, stiffer
bond with a higher force constant ( ). -
Spectral Outcome: A dramatic blue shift (increase) in wavenumber as ring size decreases.
The Carboxylic Acid Moiety: Dimerization & Fermi Resonance
In carboxylic acids, the dominant driver is hydrogen bonding . In solid or liquid phases, acids exist almost exclusively as stable cyclic dimers held together by two strong hydrogen bonds.
-
Result: The
bond is significantly weakened (lengthened), and the bond is slightly lengthened. -
Spectral Outcome: The
stretch becomes a massive, broad envelope (2500–3300 cm⁻¹) that often exhibits sub-structure due to Fermi resonance —an interaction between the fundamental stretch and the overtone of the bending vibration.
Detailed Spectral Comparison
The following table summarizes the diagnostic bands. Note the critical dependence of lactam frequencies on ring size.[1]
Table 1: Characteristic Frequency Ranges (cm⁻¹)
| Feature | Carboxylic Acid (Dimer/Liquid) | |||
| 1710 ± 10 (Broad/Intense) | 1670 ± 10 | 1700 ± 15 | 1745 ± 15 | |
| 2500–3300 ( | 3170–3250 ( | 3170–3250 ( | 3170–3250 ( | |
| Fingerprint | 1210–1320 ( | ~1600 (Amide II)(N-H Def) | ~1600 (Amide II) | (Amide II often absent/weak in |
Diagnostic Region 1: The Carbonyl Zone (1650–1800 cm⁻¹)
-
Carboxylic Acids: Typically appear near 1710 cm⁻¹ .[2][3] This band is broad due to the distribution of H-bonded states.[4][5]
- -Lactams: The hallmark of penicillins and cephalosporins. The high ring strain pushes the carbonyl to 1745–1760 cm⁻¹ . This high frequency is diagnostic; very few other carbonyls (except anhydrides or esters) appear this high.
-
&
-Lactams: These overlap significantly with ketones and acyclic amides. A -lactam (1670 cm⁻¹) can easily be mistaken for an acyclic amide.
Diagnostic Region 2: The Hydrogen Bond Zone (2500–3500 cm⁻¹)
-
Carboxylic Acids: The "Acid Beard." The
stretch is unmistakable—it is a jagged, broad absorption that starts near 3300 cm⁻¹ and extends down to 2500 cm⁻¹, often burying the stretching bands (2800–3000 cm⁻¹). -
Lactams: The
stretch is sharper and less intense, typically centered around 3200 cm⁻¹ . It does not extend down to 2500 cm⁻¹.
Experimental Protocol: The "Dilution Test"
When spectral overlap creates ambiguity (e.g., a
Objective
To distinguish carboxylic acid dimers from lactams by observing spectral shifts upon disrupting intermolecular hydrogen bonds.
Materials
-
Solvent: Spectroscopic grade Carbon Tetrachloride (
) or Chloroform ( ). Note: is preferred as it is transparent in the carbonyl region, though safety protocols must be strictly followed. -
Cells: NaCl or KBr liquid cells (0.1 mm to 1.0 mm path length).
Workflow
-
Prepare Solution A (Concentrated): Dissolve the sample at ~0.1 M .
-
Expectation: Acids exist as dimers.[6] Lactams may show some intermolecular H-bonding.
-
-
Acquire Spectrum A: Record FTIR (4000–600 cm⁻¹).
-
Prepare Solution B (Dilute): Dilute Solution A to ~0.001 M (100x dilution).
-
Note: You may need a cell with a longer path length to maintain signal-to-noise ratio.
-
-
Acquire Spectrum B: Record FTIR.
-
Compare Spectra (A vs. B):
Interpretation of Results
| Observation | Diagnosis | Mechanistic Explanation |
| Carboxylic Acid | Dilution breaks the stable dimer into monomers. The free | |
| Lactam | The carbonyl frequency is dictated by the fixed ring geometry (hybridization), which is independent of concentration. |
Decision Logic Visualization
The following diagram illustrates the logical flow for assigning these moieties based on spectral data.
Caption: Diagnostic decision tree for distinguishing lactam ring sizes and carboxylic acids based on FTIR spectral features.
References
-
LibreTexts Chemistry. (2024). Infrared Spectroscopy Absorption Table. Retrieved from [Link][5][7]
-
Michigan State University. (n.d.). Infrared Spectroscopy: Carboxylic Acids and Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text verifying Fermi resonance and ring strain effects).
-
NIST Chemistry WebBook. (n.d.). Standard Reference Data for Beta-Lactam and Carboxylic Acid Spectra. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. How can intramolecular and intermolecular hydrogen bonding be distinguish.. [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. impactfactor.org [impactfactor.org]
Benchmarking synthetic routes for 1-Methyl-2-oxoazepane-3-carboxylic acid production
[1]
Executive Summary
1-Methyl-2-oxoazepane-3-carboxylic acid (N-methylcaprolactam-3-carboxylic acid) is a critical scaffold in the synthesis of peptidomimetics and matrix metalloproteinase (MMP) inhibitors.[1] Its structure—a seven-membered lactam with a carboxylic acid at the
The carboxylic acid at the C3 position is prone to spontaneous decarboxylation due to the thermodynamic drive to release CO
This guide benchmarks three distinct synthetic philosophies:
-
The Kinetic Route (Cryogenic Lithiation): High precision, atom-economical, but difficult to scale.[1]
-
The Thermodynamic Route (Stiles’ Reagent): The industry standard for stability and scalability.
-
The Indirect Route (Alkoxycarbonylation): Robust intermediate isolation, avoiding spontaneous decarboxylation.
Route Analysis & Benchmarking
Summary of Performance Metrics
| Metric | Route A: Cryogenic Lithiation | Route B: Magnesium Chelation (Recommended) | Route C: Indirect Alkoxycarbonylation |
| Reagents | LDA, CO | Magnesium Methyl Carbonate (MMC), DMF | NaH, Diethyl Carbonate (DEC) |
| Conditions | -78°C (Strict Anhydrous) | 120°C (Thermodynamic Control) | 0°C |
| Yield (Est.) | 55–65% | 75–85% | 60–70% (over 2 steps) |
| Scalability | Poor (Cryogenic constraints) | Excellent | Good |
| Purity Profile | High (if quenched carefully) | High (Che-late precipitation) | Moderate (requires hydrolysis) |
| Primary Risk | Polymerization of lactam; Moisture sensitivity | High temperature requirement | NaH handling hazards |
Detailed Technical Assessment[1]
Route A: Direct C3-Lithiation (The Kinetic Approach)[1]
-
Mechanism: Kinetic deprotonation of N-methylcaprolactam using Lithium Diisopropylamide (LDA) at -78°C generates the lithium enolate.[1] Trapping with dry CO
affords the lithium carboxylate. -
Expert Insight: While conceptually simple, this route suffers from the "caprolactam polymerization" risk. The anionic ring-opening polymerization (AROP) of caprolactams is initiated by bases.[1] At -78°C, this is minimized, but local exotherms during scale-up can trigger polymerization, ruining the batch.[1] Furthermore, the product must be kept as a salt until the final moment to prevent decarboxylation.
Route B: Magnesium-Mediated Carboxylation (The Thermodynamic Approach)[1]
-
Mechanism: Utilization of Stiles' Reagent (Magnesium Methyl Carbonate, MMC) in DMF. The reaction proceeds via a reversible equilibrium where the driving force is the formation of a stable magnesium chelate between the lactam carbonyl and the newly formed carboxylate.
-
Expert Insight: This is the superior route for process chemistry . The Mg-chelate "locks" the carboxyl group, preventing decarboxylation during the reaction. The product precipitates or is stabilized in the DMF solution, driving the equilibrium forward. Acidification releases the free acid only during workup.
Route C: Indirect Alkoxycarbonylation (The Robust Approach)
-
Mechanism: Claisen-type condensation using NaH and Diethyl Carbonate to form the ethyl ester (1-methyl-2-oxoazepane-3-carboxylate).[1] This stable intermediate is isolated and then carefully hydrolyzed.
-
Expert Insight: This route is best if the final acid is not the immediate goal (e.g., if you need the ester for further coupling). However, the hydrolysis step requires careful pH control to avoid decarboxylation of the resulting
-keto acid.[1]
Decision Logic & Mechanism Visualization
The following diagram illustrates the mechanistic divergence between the Kinetic (Lithium) and Thermodynamic (Magnesium) pathways.
Figure 1: Mechanistic comparison of Kinetic vs. Thermodynamic carboxylation pathways. Note the stabilization provided by the Mg-Chelate in Route B.[1]
Recommended Experimental Protocol (Route B)
Protocol: Magnesium-Mediated Carboxylation of N-Methylcaprolactam Validation: This protocol relies on the formation of a stable magnesium chelate, visually indicated by the reaction mixture becoming heterogeneous or viscous.
Materials
-
Substrate: N-Methylcaprolactam (1.0 equiv)
-
Reagent: Magnesium Methyl Carbonate (MMC), 2.0M solution in DMF (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF (if dilution is needed)
-
Quench: 4N HCl (cold)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity) and a reflux condenser under N
atmosphere. -
Charging: Charge the flask with N-Methylcaprolactam (e.g., 12.7 g, 100 mmol).
-
Reagent Addition: Add the MMC solution (Stiles' Reagent) (100-150 mL) via cannula.
-
Reaction (Thermodynamic Drive):
-
Heat the mixture to 120°C - 130°C .
-
Maintain temperature for 4–6 hours .
-
Observation: A stream of methanol vapor may be evolved (do not trap; allow it to escape to drive equilibrium). The solution will darken and may become slurry-like as the Mg-chelate forms.[1]
-
-
Cooling & Quench:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Critical Step: Pour the reaction mixture slowly into a beaker containing crushed ice and 4N HCl (excess). Vigorous evolution of CO
will occur (from excess MMC).
-
-
Isolation:
-
Purification: The crude residue is often pure enough for subsequent steps. If crystallization is required, use Et
O/Hexanes.[2]
References
-
Stiles, M. "Carboxylation of Ketones with Magnesium Methyl Carbonate." Journal of the American Chemical Society, vol. 81, no. 10, 1959, pp. 2598–2599.
-
Black, T. H. "The Synthesis of Facing Heterocycles." Aldrichimica Acta, vol. 16, no. 1, 1983, pp. 3-10.[1] (Review of lactam functionalization).
- Smith, M. B. "Organic Synthesis." 4th Edition, Elsevier, 2016.
-
Sigma-Aldrich. "Product Specification: N-Methylcaprolactam."[1]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Methyl-2-oxoazepane-3-carboxylic Acid
Executive Summary & Immediate Action
This guide defines the disposal protocol for 1-Methyl-2-oxoazepane-3-carboxylic acid (an amino acid derivative/lactam intermediate). Due to its functional groups (carboxylic acid and cyclic amide), this compound must be managed as Solid Organic Acid Waste .
Critical Prohibition: DO NOT mix with strong oxidizers (e.g., Nitric Acid), strong bases (e.g., Sodium Hydroxide), or cyanides.
| Parameter | Specification |
| Primary Hazard | Skin/Eye Irritant (Acidic), Potential Respiratory Irritant |
| Waste Stream | Non-Halogenated Organic Solids (if pure) or Acidic Organic Liquids (if in solution) |
| EPA Waste Code | Not P/U Listed; Likely D002 (Corrosivity) if aqueous pH < 2 |
| Storage Group | Organic Acids (Segregate from Bases & Oxidizers) |
Chemical Profile & Hazard Logic
To ensure safety, we must understand the causality behind the disposal rules. We are not just following a list; we are managing chemical reactivity.
-
Structure Analysis: The molecule contains a carboxylic acid (-COOH) and a lactam (cyclic amide) .
-
Implication: The -COOH group donates protons, lowering pH. If mixed with bases (hydroxides, amines), it triggers exothermic neutralization.
-
Implication: The lactam ring is generally stable but can hydrolyze under extreme pH, potentially altering the waste profile over time.
-
-
Physical State: Typically a solid/powder at room temperature.
-
Reactivity: As a weak organic acid (pKa ~4-5), it is incompatible with:
-
Cyanides/Sulfides: Contact releases toxic HCN or H2S gas.
-
Oxidizers: Can lead to combustion or violent oxidation.
-
Segregation Protocol (The Self-Validating System)
A self-validating system prevents errors by physical design. We use the "Stream Check" method. Before disposing, ask: Does this waste stream contain incompatible partners?
Visualizing the Segregation Logic
The following diagram illustrates the decision matrix for segregating this specific chemical.
Figure 1: Decision matrix for segregating 1-Methyl-2-oxoazepane-3-carboxylic acid based on its physical state and solvent context.
Step-by-Step Disposal Workflow
Phase 1: Collection & Containment
Objective: Containment integrity.
-
Select Container:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-line a fiber drum with 6-mil polyethylene bags.
-
Liquids: Use an HDPE carboy or safety can. Avoid metal containers as the acid may corrode them over time.
-
-
Labeling (Crucial):
-
Apply a hazardous waste label immediately upon the first drop of waste.
-
Write the full chemical name: "1-Methyl-2-oxoazepane-3-carboxylic acid." Do not use abbreviations or formulas.
-
Check the hazard box: "Corrosive" (if liquid/acidic) and "Toxic/Irritant."
-
Phase 2: Satellite Accumulation Area (SAA) Management
Objective: Regulatory compliance (RCRA).
-
Closure: Keep the container closed at all times except when adding waste. This is the #1 violation cited by EPA inspectors.
-
Segregation: Place the container in a secondary containment tray labeled "Organic Acids."
-
Distance Rule: Keep at least 3 feet (or a physical barrier) away from "Base/Caustic" waste streams.
-
Phase 3: Final Handoff
-
Cap Check: Ensure the cap is torqued tightly.
-
Wipe Down: Clean the exterior of the container to prevent chemical transfer to EHS personnel.
-
Request Pickup: Submit your facility’s chemical waste manifest. Declare the approximate percentage of the acid (e.g., "5% 1-Methyl-2-oxoazepane-3-carboxylic acid in 95% Methanol").
Visualizing the Lifecycle
Figure 2: Cradle-to-grave lifecycle of the chemical waste.
Emergency Procedures (Spill Response)
In the event of a spill of 1-Methyl-2-oxoazepane-3-carboxylic acid:
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust generation, then scoop into a waste bag.
-
Liquid: Surround with an inert absorbent (vermiculite or spill pads).
-
-
Neutralization (Optional but Recommended for Liquids):
-
Apply a weak base (Sodium Bicarbonate / Soda Ash) to the spill.
-
Observation: Wait for bubbling (CO2 release) to cease. This confirms the acid is neutralized.
-
-
Cleanup: Collect all absorbent material as hazardous waste (do not trash). Wash the surface with soap and water.[1][2][3][4]
References & Authority
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes." RCRA Regulations (40 CFR Part 261).[5][6]
-
[Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
-
[Link]
-
-
PubChem. "Compound Summary: Carboxylic Acid Derivatives." National Library of Medicine. (Used for functional group property verification).
-
[Link]
-
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."
-
[Link]
-
Sources
A-Scientist's Guide to Handling 1-Methyl-2-oxoazepane-3-carboxylic acid: Essential Safety Protocols
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Methyl-2-oxoazepane-3-carboxylic acid. The following guidance is synthesized from an expert evaluation of its structural components: the caprolactam core, the N-methyl group, and the carboxylic acid functional group. These protocols are designed to provide a robust framework for safety, demanding a conservative approach in the absence of compound-specific data.
Hazard Assessment: A Structural-Component Analysis
To ensure comprehensive safety, we must deconstruct 1-Methyl-2-oxoazepane-3-carboxylic acid into its primary structural motifs and assess the hazards associated with each.
-
Caprolactam Core: The foundational seven-membered ring is a derivative of caprolactam. Safety data for caprolactam indicates it is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Upon decomposition, it can produce toxic fumes, including nitrogen oxides.[4]
-
Carboxylic Acid Group: This functional group classifies the compound as an acid. While generally weak acids, carboxylic acids can be corrosive, causing skin and eye irritation or burns.[5][6][7] Dust from solid carboxylic acids can be inhaled, leading to respiratory tract irritation.[7]
-
N-Methyl Group: N-methylation is a common strategy in medicinal chemistry to enhance properties like metabolic stability and membrane permeability.[8][9][10] While essential for its function, this group necessitates careful handling until specific toxicological data is available.
Based on this analysis, 1-Methyl-2-oxoazepane-3-carboxylic acid should be treated as a corrosive solid that is harmful if ingested or inhaled, and an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): A Multi-Tiered Approach
The selection of PPE is dictated by the experimental procedure and the potential for exposure. Always err on the side of caution.
| Laboratory Operation | Minimum Required PPE | Rationale |
| Weighing & Handling Solids | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against incidental skin contact and eye splashes from the solid material. |
| Preparing Solutions | Chemical-Resistant Gloves (e.g., Nitrile), Chemical Splash Goggles, Lab Coat | The risk of splashing increases when handling liquids. Chemical splash goggles offer superior protection over safety glasses.[11] |
| Active Reaction/Heating | Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Work within a Fume Hood | A face shield provides an additional layer of protection for the entire face from splashes or unexpected releases.[12] A fume hood is mandatory to control vapor and dust exposure.[5][7] |
| Large-Scale Operations (>10g) | Chemical-Resistant Apron, Elbow-length Gloves, Respiratory Protection (if not in a fume hood) | Increased quantities elevate the risk of significant spills and dust generation. Enhanced body protection and respiratory safeguards are critical.[13][14] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. hcccapro.co.kr [hcccapro.co.kr]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. download.basf.com [download.basf.com]
- 4. echemi.com [echemi.com]
- 5. studyrocket.co.uk [studyrocket.co.uk]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemsafe.ie [chemsafe.ie]
- 12. oshatrainingschool.com [oshatrainingschool.com]
- 13. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
